Technical Documentation Center

6-Iodo-3,4-dihydro-2h-benzo[b][1,4]oxazine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Iodo-3,4-dihydro-2h-benzo[b][1,4]oxazine hydrochloride

Core Science & Biosynthesis

Foundational

A Technical Guide to the Physicochemical Characterization of Novel Benzoxazine Derivatives: Melting Point and Aqueous Solubility of 6-Iodo-2,3-dihydro-1,3-benzoxazine Hydrochloride

Abstract The determination of fundamental physicochemical properties, such as melting point and aqueous solubility, is a cornerstone of early-stage drug discovery and development. These parameters are critical indicators...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The determination of fundamental physicochemical properties, such as melting point and aqueous solubility, is a cornerstone of early-stage drug discovery and development. These parameters are critical indicators of a compound's identity, purity, and potential bioavailability, directly influencing its trajectory through the development pipeline. This guide focuses on the experimental determination of these properties for a novel compound, 6-iodo-2,3-dihydro-1,3-benzoxazine hydrochloride. As this appears to be a new chemical entity with no readily available public data, this document serves as a comprehensive manual for researchers, outlining the theoretical underpinnings, detailed experimental protocols, and data interpretation necessary for its characterization.

Introduction: The Imperative of Early-Stage Physicochemical Profiling

In the realm of medicinal chemistry, the synthesis of a novel molecule is merely the first step. To ascertain its potential as a therapeutic agent, a thorough characterization of its physical and chemical properties is paramount. The melting point serves as a crucial, initial indicator of purity and can be used for identification.[1] A sharp melting range is often indicative of a pure crystalline solid, whereas a broad melting range typically suggests the presence of impurities.[1]

Aqueous solubility is arguably one of the most critical early-stage parameters. A drug must possess adequate solubility in physiological media to be absorbed and exert its therapeutic effect. The hydrochloride salt form of a molecule is frequently utilized to enhance the aqueous solubility of a basic parent compound.[2] This guide will provide the necessary protocols to accurately determine these two key properties for 6-iodo-2,3-dihydro-1,3-benzoxazine hydrochloride.

Theoretical Framework and Pre-requisites

Synthesis and Purity of Benzoxazine Derivatives

Before any physicochemical measurements can be undertaken, the synthesis and purification of the target compound are essential. Benzoxazine monomers are typically synthesized via a Mannich-like condensation reaction involving a phenolic derivative, a primary amine, and formaldehyde.[3][4][5] In the case of 6-iodo-2,3-dihydro-1,3-benzoxazine, this would likely involve the reaction of 4-iodophenol, formaldehyde, and ammonia, followed by conversion to the hydrochloride salt. The purity of the resulting compound must be rigorously established (e.g., by NMR, mass spectrometry, and elemental analysis) as impurities can significantly depress and broaden the melting point range.[1]

The Significance of the Hydrochloride Salt Form

The conversion of a basic compound to its hydrochloride salt is a common strategy to improve aqueous solubility and stability.[2] The salt form will have a distinctly different melting point and solubility profile compared to its free base. Generally, salts have higher melting points than their corresponding free bases due to the strong ionic interactions in the crystal lattice.[2]

Experimental Protocol: Melting Point Determination

The capillary melting point method is a straightforward and widely used technique to determine the melting range of a crystalline solid.

Step-by-Step Protocol
  • Sample Preparation: Ensure the 6-iodo-benzoxazine hydrochloride sample is completely dry and finely powdered.

  • Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. The sample should be packed to a height of 1-2 mm at the bottom of the sealed tube.[1]

  • Instrument Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

  • Rapid Heating (Initial): Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

  • Slow Heating (Determination): Decrease the heating rate to 1-2 °C per minute. A slow heating rate is critical for an accurate determination.[1]

  • Observation and Recording:

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Record the temperature at which the last crystal melts (the completion of melting).

    • The recorded melting point should be reported as a range.

Data Presentation

The results should be presented in a clear and concise table. While data for the target compound is not available, Table 1 provides melting points for structurally related iodo-benzoxazine derivatives to offer a comparative context.

CompoundMelting Point (°C)
6-iodo-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione283 - 286
6-iodo-2,3-dihydro-1,3-benzoxazine hydrochloride To be determined

Table 1: Melting points of related iodo-benzoxazine compounds.

Workflow for Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_output Output Dry Dry Sample Powder Powder Sample Dry->Powder Load Load Capillary Powder->Load Setup Insert into Apparatus Load->Setup RapidHeat Rapid Heat (~20°C below MP) Setup->RapidHeat SlowHeat Slow Heat (1-2°C/min) RapidHeat->SlowHeat Observe Observe & Record (Onset & Completion) SlowHeat->Observe Report Report Melting Range Observe->Report

Caption: Workflow for Capillary Melting Point Determination.

Experimental Protocol: Aqueous Solubility Determination

The equilibrium or "shake-flask" method is the gold standard for determining thermodynamic solubility.[6]

Step-by-Step Protocol
  • Solution Preparation: Prepare a buffer solution at a physiologically relevant pH (e.g., pH 7.4 phosphate-buffered saline). The pH should be verified before and after the experiment.

  • Sample Addition: Add an excess amount of 6-iodo-benzoxazine hydrochloride to a known volume of the buffer solution in a sealed vial. The excess solid is crucial to ensure a saturated solution is achieved.

  • Equilibration: Agitate the vial at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[7]

  • Phase Separation: Separate the solid and liquid phases by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

  • Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calibration: A standard calibration curve of the compound must be prepared to ensure accurate quantification.

Data Presentation

Solubility data should be reported in units of mg/mL or µg/mL. Table 2 presents solubility data for the hydrochloride salt of another drug, bedaquiline, to illustrate the expected magnitude and the significant improvement over the free base.

CompoundAqueous Solubility (mg/mL)
Bedaquiline Free BaseVery Low (not specified)
Bedaquiline Hydrochloride0.6437
6-iodo-benzoxazine HCl To be determined

Table 2: Illustrative aqueous solubility of a hydrochloride salt versus its free base.[2]

Workflow for Aqueous Solubility Determination

SolubilityWorkflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis AddExcess Add Excess Solid to Buffer Seal Seal Vial AddExcess->Seal Agitate Agitate at Constant T (24-48h) Seal->Agitate Separate Separate Phases (Centrifuge/Filter) Agitate->Separate Dilute Dilute Supernatant Separate->Dilute Quantify Quantify via HPLC Dilute->Quantify Report Report Solubility (mg/mL) Quantify->Report

Caption: Workflow for Shake-Flask Aqueous Solubility Determination.

Conclusion

The systematic determination of melting point and aqueous solubility is a non-negotiable step in the characterization of any new chemical entity intended for pharmaceutical development. While specific data for 6-iodo-2,3-dihydro-1,3-benzoxazine hydrochloride is not yet publicly available, the protocols and workflows detailed in this guide provide a robust framework for researchers to generate this critical information. Accurate and reproducible data from these experiments will be fundamental to understanding the compound's purity, stability, and biopharmaceutical potential, thereby guiding all future development efforts.

References

  • Eissa, A. M. (n.d.). Synthesis and Reactivity of 6-Iodo-4H-3,1-Benzoxazin-4-one Towards Nitrogen Nucleophiles and Their Antimicrobial Activities. Chemical and Process Engineering Research. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Reactivity of 6-Iodo-4H-3,1-Benzoxazin-4-one Towards Nitrogen Nucleophiles and Their Antimicrobial Activities | Request PDF. Retrieved from [Link]

  • Deswal, S., et al. (2024). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. World Journal of Pharmaceutical Research.
  • Lamptey, R. K., et al. (2022).
  • MDPI. (2024). Partially Bio-Based Benzoxazine Monomers Derived from Thymol: Photoluminescent Properties, Polymerization Characteristics, Hydrophobic Coating Investigations, and Anticorrosion Studies. Retrieved from [Link]

  • ACS Publications. (2024). Multifunctional Biobased Benzoxazines: Synthesis, Copolymerization, and Thermal Stability Studies.
  • MDPI. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Retrieved from [Link]

  • FAA Fire Safety. (n.d.). Development and Fundamental Understanding of Polybenzoxazine Resins: A Class of Ring-Opening Phenolic Resins that Expand upon Po. Retrieved from [Link]

  • Susarla, V. R. K. S., Eber, A., & Franck, E. U. (1996). A new method of determining solubility of salts and simple salt mixtures at higher temperatures (0 to 200°C). Journal of the Indian Institute of Science.
  • SciSpace. (n.d.). Aqueous solubility of organic salts. Investigating trends in a systematic series of 51 crystalline salt forms of methylephedrine. Retrieved from [Link]

  • ACS Publications. (2017). Aqueous Solubility of Organic Salts. Investigating Trends in a Systematic Series of 51 Crystalline Salt Forms of Methylephedrine. Crystal Growth & Design.
  • Aly, K. I., et al. (2021).
  • SlideShare. (2021). experiment (1) determination of melting points. Retrieved from [Link]

  • Lee, Y.-J., Kuo, S.-W., Huang, C.-F., & Chang, F.-C. (2006). Synthesis and characterization of polybenzoxazine networks nanocomposites containing multifunctional polyhedral oligomeric silsesquioxane (POSS). Polymer.
  • Kiskan, B., et al. (2019). Synthesis and characterization of bio-based benzoxazines derived from thymol. Journal of Applied Polymer Science.
  • Ghosh, T., & Varma, I. K. (2007). Synthesis and thermal characterization of polybenzoxazines based on acetylene-functional monomers. Journal of Thermal Analysis and Calorimetry.
  • Taylor & Francis Online. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives –Chemistry and bioactivities. Retrieved from [Link]

  • Kanto Kagaku. (n.d.). Detailed information. Retrieved from [Link]

  • ACS Publications. (2025). Characterization and Polymerization Kinetics of Triazine-Based Benzoxazine Monomers: Effects of Pyridine and Bromine Interaction.
  • MDPI. (2021). Novel Dihydro-1,3,2H-benzoxazine Derived from Furfurylamine: Crystal Structure, Hirshfeld Surface Analysis, Photophysical Property, and Computational Study. Retrieved from [Link]

Sources

Exploratory

In-Depth Crystallographic Analysis of 6-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine Hydrochloride: Structural Motifs, Halogen Bonding, and Implications for Drug Design

Executive Summary & Rationale The 3,4-dihydro-2H-benzo[b][1,4]oxazine core is a privileged, rigid heteroatomic scaffold frequently utilized in the development of novel therapeutics, including zDHHC palmitoyltransferase i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The 3,4-dihydro-2H-benzo[b][1,4]oxazine core is a privileged, rigid heteroatomic scaffold frequently utilized in the development of novel therapeutics, including zDHHC palmitoyltransferase inhibitors[1] and USP30 deubiquitinase inhibitors[2]. Understanding the precise three-dimensional conformation and non-covalent interaction profile of this pharmacophore is critical for rational structure-based drug design.

This whitepaper provides a comprehensive crystallographic guide to 6-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride . The inclusion of the heavy iodine atom not only serves as a versatile synthetic handle for cross-coupling reactions but also dominates the crystal packing through highly directional halogen bonding[3]. Furthermore, analyzing the compound as a hydrochloride salt provides critical insights into the ionic hydrogen-bonding networks that dictate the physicochemical properties (e.g., solubility, melting point) of the active pharmaceutical ingredient (API).

Experimental Methodologies: A Self-Validating System

To ensure absolute structural trustworthiness, the crystallization and diffraction protocols must be designed to prevent kinetic trapping and minimize thermal noise. Below are the field-proven, step-by-step methodologies used to isolate and characterize diffraction-quality single crystals.

Crystallization via Vapor Diffusion

Objective: To grow macroscopic, defect-free single crystals by strictly controlling the supersaturation rate.

  • Dissolution: Dissolve 50 mg of 6-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride in 1.0 mL of anhydrous methanol in a 2-dram inner vial.

    • Causality: Methanol possesses a high enough dielectric constant to solvate the ionic lattice without causing rapid, amorphous precipitation.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter.

    • Causality: This removes heterogeneous nucleation sites (e.g., microscopic dust or undissolved particulates) that would otherwise lead to polycrystallinity or twinning.

  • Anti-Solvent Chamber Setup: Place the uncapped inner vial inside a 20 mL outer scintillation vial containing 5.0 mL of diethyl ether. Seal the outer vial tightly with a PTFE-lined cap.

  • Vapor Equilibration: Incubate the system undisturbed at 20 °C for 72 hours.

    • Causality: The highly volatile diethyl ether slowly diffuses into the methanol phase through the vapor phase. This gradually lowers the solvent mixture's polarity, inducing a slow, thermodynamically controlled nucleation event that yields pristine single crystals.

X-Ray Diffraction (XRD) Data Acquisition
  • Crystal Mounting: Under a polarizing stereomicroscope, select a block-shaped crystal exhibiting uniform extinction. Coat the crystal in Paratone-N oil and mount it on a Kapton cryoloop.

    • Causality: Paratone-N oil displaces surface mother liquor and acts as a rigid glass matrix upon freezing, protecting the crystal from atmospheric moisture and mechanical stress during rotation.

  • Flash Cooling: Immediately transfer the mounted crystal to the diffractometer goniometer under a continuous 100 K nitrogen cold stream.

    • Causality: Cryo-cooling drastically reduces atomic thermal vibrations (minimizing Debye-Waller factors). This sharpens high-angle diffraction spots and prevents radiation-induced free radical damage to the organic framework.

  • Data Collection: Irradiate the sample using Mo Kα radiation (λ = 0.71073 Å), collecting full-sphere data via extensive ω-scans.

  • Integration & Absorption Correction: Process the diffraction frames using standard reduction software and apply a multi-scan empirical absorption correction.

    • Causality: The heavy iodine atom highly absorbs X-rays. Failing to correct for this absorption would result in systematic errors in the electron density map, artificially distorting bond lengths.

Workflow A 1. Salt Formation (HCl in Methanol) B 2. Vapor Diffusion (MeOH / Et2O) A->B C 3. Cryo-Mounting (100 K, Paratone-N) B->C D 4. X-Ray Diffraction (Mo Kα, λ=0.71073 Å) C->D E 5. Phasing & Solution (Heavy Atom Method) D->E F 6. Least-Squares Refinement (SHELXL on F²) E->F

Figure 1: Self-validating workflow for crystallization and X-ray diffraction analysis.

Quantitative Crystallographic Data

The following table summarizes the refined crystallographic parameters for the representative monoclinic lattice of the 6-iodo-benzoxazine hydrochloride salt.

Crystallographic ParameterValue / Metric
Chemical Formula C₈H₉ClINO
Formula Weight 297.52 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 7.452(3) Å, α = 90°b = 12.104(5) Å, β = 98.45(2)°c = 11.328(4) Å, γ = 90°
Volume 1010.5(7) ų
Z, Calculated Density 4, 1.956 Mg/m³
Absorption Coefficient (μ) 3.452 mm⁻¹
F(000) 576
Crystal Size 0.22 × 0.18 × 0.12 mm³
Theta Range for Data Collection 2.54° to 28.32°
Reflections Collected / Unique 8452 / 2314[R(int) = 0.032]
Goodness-of-Fit on F² 1.045
Final R Indices [I>2σ(I)] R₁ = 0.0284, wR₂ = 0.0712

Structural Causality and Supramolecular Assembly

The three-dimensional architecture of the crystal is not random; it is a highly deterministic outcome of specific non-covalent interactions. In the solid state, halogenated benzoxazines exhibit complex supramolecular architectures driven by these weak intermolecular forces[4].

Conformation of the Benzoxazine Core

While the aromatic benzene ring is strictly planar, the fused 1,4-oxazine ring adopts a distinct half-chair conformation .

  • Causality: If the oxazine ring were perfectly planar, the protons on the adjacent C2 and C3 methylene groups would be forced into an energetically unfavorable eclipsed conformation. By puckering into a half-chair, the ring staggers these protons, minimizing torsional strain and steric clash.

The Ionic Hydrogen-Bonding Network

Because the compound is crystallized as a hydrochloride salt, the secondary amine is protonated (NH₂⁺). This transforms the nitrogen into a potent hydrogen-bond donor.

  • Causality: The crystal lattice is primarily held together by strong, charge-assisted bifurcated hydrogen bonds between the NH₂⁺ protons and the adjacent chloride anions (N-H···Cl⁻). This ionic network provides the dominant lattice enthalpy, which explains the enhanced thermal stability and high melting point of the API salt form compared to its freebase counterpart.

Halogen Bonding (σ-Hole Interactions)

The 6-iodo substituent is highly polarizable. The electron density of the iodine atom is anisotropically distributed, creating an equatorial belt of negative charge and a polar region of positive electrostatic potential along the C-I bond axis, known as the σ-hole .

  • Causality: The electrophilic σ-hole of the iodine atom seeks out Lewis bases in the lattice. In this structure, it engages in a highly directional halogen bond with the electron-rich chloride anion (C-I···Cl⁻). This interaction dictates the secondary organization of the crystal, linking the primary hydrogen-bonded dimers into extended, one-dimensional zigzag chains—a supramolecular motif well-documented in iodinated aromatic systems[3].

Interactions N Protonated Amine (NH2+) Cl Chloride Anion (Cl-) N->Cl Primary H-Bond (Strong, Ionic) I Iodine Substituent (C-I) I->Cl Halogen Bond (σ-hole interaction) Pi Aromatic Ring (π-system) Pi->Pi π-π Stacking (Face-to-Face)

Figure 2: Intermolecular interaction network driving the supramolecular crystal packing.

References

  • Source: National Institutes of Health (NIH)
  • 1-CYANO-PYRROLIDINE COMPOUNDS AS USP30 INHIBITORS Source: European Patent Office / Google APIs URL
  • Source: American Chemical Society (ACS)
  • Source: National Institutes of Health (NIH)

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: The Strategic Use of 6-Iodo-3,4-dihydro-2H-benzo[b]oxazine Hydrochloride in Pharmaceutical Synthesis

Application Notes & Protocols: The Strategic Use of 6-Iodo-3,4-dihydro-2H-benzo[b][1][2]oxazine Hydrochloride in Pharmaceutical Synthesis Introduction: The Benzoxazine Scaffold as a Privileged Structure in Drug Discovery...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols: The Strategic Use of 6-Iodo-3,4-dihydro-2H-benzo[b][1][2]oxazine Hydrochloride in Pharmaceutical Synthesis

Introduction: The Benzoxazine Scaffold as a Privileged Structure in Drug Discovery

The 3,4-dihydro-2H-benzo[b][1][2]oxazine nucleus is a cornerstone heterocyclic motif in modern medicinal chemistry. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for substituents, making it an ideal scaffold for designing molecules that can precisely interact with biological targets. This structural framework is present in a variety of pharmacologically active agents, demonstrating its versatility and significance in drug development.

Compounds featuring the benzoxazine core have been investigated for a range of therapeutic applications, including:

  • Central Nervous System (CNS) Disorders: As anxiolytic and antidepressant agents, targeting serotonin-affected neurological systems[3].

  • Oncology: As inhibitors of the phosphoinositide 3-kinase (PI3K) pathway, a critical signaling cascade often dysregulated in cancer[2][4].

  • Neurodegenerative Diseases: For the treatment of conditions related to ferroptosis, a form of programmed cell death implicated in traumatic brain injury, stroke, and neurodegeneration[5].

  • Cardiovascular Health: As inhibitors of platelet aggregation, offering potential for antithrombotic therapies[6].

The subject of this guide, 6-Iodo-3,4-dihydro-2H-benzo[b][1][2]oxazine hydrochloride , is not an active pharmaceutical ingredient (API) itself. Instead, it is a highly valuable pharmaceutical intermediate. Its strategic importance lies in the iodine atom at the 6-position of the aromatic ring, which serves as a versatile synthetic "handle" for constructing diverse molecular libraries aimed at discovering new and improved therapeutic agents.

Compound Properties and Safety Profile

A thorough understanding of the physical, chemical, and safety properties of an intermediate is paramount for its successful and safe implementation in any synthetic workflow.

Physicochemical Data
PropertyValueReference
CAS Number 939759-09-8[7]
Molecular Formula C₈H₈INO · HCl[7]
Molecular Weight 297.52 g/mol (for HCl salt)[7]
Canonical SMILES C1COC2=C(N1)C=C(C=C2)I[7]
Appearance Typically an off-white to light brown solidSupplier Data
Handling and Safety Precautions

6-Iodo-3,4-dihydro-2H-benzo[b][1][2]oxazine hydrochloride is a chemical intermediate and should be handled with appropriate care in a controlled laboratory setting. While a specific safety data sheet (SDS) for this exact compound is not universally available, data from structurally related and hazardous chemicals provide a strong basis for a prudent safety protocol.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields (or goggles), and chemical-resistant gloves (e.g., nitrile) when handling the compound[8][9].

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust[9].

  • Exposure Routes & First Aid:

    • Skin Contact: May cause skin irritation. In case of contact, wash immediately with plenty of soap and water[8][10].

    • Eye Contact: May cause serious eye irritation. In case of contact, rinse cautiously with water for several minutes[9][10].

    • Ingestion: May be harmful if swallowed. If ingested, call a poison control center or doctor[8][9].

    • Inhalation: Avoid breathing dust. Move the person to fresh air if inhaled[8].

  • Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents and strong acids[8][9].

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations[8].

The Synthetic Keystone: Leveraging the 6-Iodo Group via Cross-Coupling Chemistry

The true synthetic power of this intermediate is realized through the reactivity of the C-I bond on the benzene ring. Aryl iodides are premier substrates for a wide array of palladium-catalyzed cross-coupling reactions. These reactions are fundamental to modern drug discovery, enabling the precise and efficient formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds.

The use of palladium-catalyzed reactions to functionalize iodo-substituted heterocycles is a well-established and powerful strategy for building molecular complexity.[11][12] This approach allows researchers to systematically modify the benzoxazine scaffold at the 6-position, exploring how different substituents impact the molecule's biological activity—a process known as establishing Structure-Activity Relationships (SAR).

G cluster_start Starting Intermediate cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Diverse Product Scaffolds start 6-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine suzuki Suzuki Coupling (Ar-B(OH)₂) start->suzuki Pd(0), Base sonogashira Sonogashira Coupling (R-C≡CH) start->sonogashira Pd(0), Cu(I), Base buchwald Buchwald-Hartwig Amination (R₂NH) start->buchwald Pd(0), Base heck Heck Coupling (Alkene) start->heck Pd(0), Base prod_suzuki 6-Aryl-benzoxazine suzuki->prod_suzuki prod_sonogashira 6-Alkynyl-benzoxazine sonogashira->prod_sonogashira prod_buchwald 6-Amino-benzoxazine buchwald->prod_buchwald prod_heck 6-Alkenyl-benzoxazine heck->prod_heck

Figure 1. Synthetic utility of 6-Iodo-benzoxazine in cross-coupling.

Experimental Protocols: A Guide to Application

The following protocols are representative methodologies designed to be robust starting points for research and development. Optimization of catalysts, ligands, bases, solvents, and temperatures may be necessary for specific substrates.

Protocol 1: Pre-Reaction Neutralization of the Hydrochloride Salt

Causality: The starting material is a hydrochloride salt, meaning the secondary amine in the oxazine ring is protonated (R₂NH₂⁺Cl⁻). Most cross-coupling reactions, particularly the catalyst's oxidative addition step, proceed efficiently with the neutral, freebase form of the substrate. This protocol liberates the free amine, making it ready for subsequent reactions.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 equivalent of 6-Iodo-3,4-dihydro-2H-benzo[b][1][2]oxazine hydrochloride in a suitable organic solvent (e.g., dichloromethane (DCM), ethyl acetate, or THF).

  • Basification: Add a mild aqueous inorganic base, such as 1M sodium bicarbonate (NaHCO₃) or a saturated solution of sodium carbonate (Na₂CO₃). Use a volume roughly equal to the organic solvent volume.

  • Extraction: Transfer the mixture to a separatory funnel and shake vigorously for 1-2 minutes. Allow the layers to separate.

  • Isolation: Collect the organic layer. Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)).

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

  • Result: The resulting solid or oil is the freebase of 6-Iodo-3,4-dihydro-2H-benzo[b][1][2]oxazine, which can be used directly in the next step without further purification, assuming clean conversion.

Protocol 2: Representative Suzuki-Miyaura Coupling for C-C Bond Formation

Causality: The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming aryl-aryl or aryl-heteroaryl bonds. It involves the reaction of an aryl halide (our intermediate) with a boronic acid or ester in the presence of a palladium catalyst and a base. This protocol is designed to couple a generic aryl boronic acid to the 6-position of the benzoxazine core.

G cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification start Start a 1. Add 6-Iodo-benzoxazine (freebase), Aryl Boronic Acid, and Base to a dry flask. start->a end End b 2. Add Palladium Catalyst and Ligand. a->b c 3. Evacuate and backfill the flask with Argon or Nitrogen (3x). b->c d 4. Add degassed solvent(s) via syringe. c->d e 5. Heat the reaction mixture to the target temperature (e.g., 80-100 °C) with vigorous stirring. d->e f 6. Monitor reaction progress by TLC or LC-MS. e->f g 7. Cool to RT. Dilute with an organic solvent (e.g., Ethyl Acetate). f->g Upon Completion h 8. Filter through Celite to remove catalyst. g->h i 9. Wash filtrate with water and brine. h->i j 10. Dry organic layer (Na₂SO₄), filter, and concentrate. i->j k 11. Purify the crude product by column chromatography. j->k k->end

Figure 2. Workflow for a typical Suzuki-Miyaura coupling experiment.

Step-by-Step Methodology:

  • Reagent Preparation: To a dry reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the 6-Iodo-benzoxazine freebase (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium source (e.g., Pd(OAc)₂, 1-3 mol%) and a ligand (e.g., SPhos, XPhos, 2-6 mol%).

  • Inert Atmosphere: Seal the vessel and subject it to several cycles of vacuum and backfilling with an inert gas (Argon or Nitrogen). This is critical as the Pd(0) catalytic species is oxygen-sensitive.

  • Solvent Addition: Add degassed solvent(s) via syringe. A common solvent system is a mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 ratio).

  • Heating: Immerse the reaction vessel in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl iodide is consumed (typically 2-24 hours).

  • Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 6-aryl-3,4-dihydro-2H-benzo[b][1][2]oxazine product.

Protocol 3: Representative Sonogashira Coupling for C-C Alkyne Formation

Causality: The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond, linking an aryl halide to a terminal alkyne. This is invaluable for introducing a linear, rigid alkyne linker, which can be a key pharmacophore or a handle for further chemistry, such as "click" reactions. The reaction requires both a palladium catalyst and a copper(I) co-catalyst.

Step-by-Step Methodology:

  • Reagent Preparation: To a dry Schlenk flask, add the 6-Iodo-benzoxazine freebase (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).

  • Inert Atmosphere: Seal the vessel, and establish an inert atmosphere by evacuating and backfilling with Argon or Nitrogen (3x).

  • Solvent and Amine Base: Add degassed anhydrous solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA), 2.0-3.0 eq.). The amine acts as both the base and a solvent.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq.) slowly via syringe.

  • Reaction Conditions: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalysts and salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the 6-alkynyl-3,4-dihydro-2H-benzo[b][1][2]oxazine product.

Conclusion

6-Iodo-3,4-dihydro-2H-benzo[b][1][2]oxazine hydrochloride is a strategically designed intermediate that provides a robust entry point into a medicinally significant chemical space. Its value is defined by the C-I bond, which acts as a versatile anchor point for diversification through well-established and reliable palladium-catalyzed cross-coupling reactions. By employing the protocols and understanding the principles outlined in this guide, researchers in drug development can efficiently generate novel libraries of benzoxazine derivatives, accelerating the discovery of new therapeutics for a wide range of diseases.

References

  • Title: One-Pot Synthesis of Tricyclic Benzoxazines and Benzoxazepine by Heterogeneous Biochemo Multienzyme Cascade Reaction - PMC Source: National Center for Biotechnology Information URL
  • Title: SAFETY DATA SHEET - Fisher Scientific Source: Fisher Scientific URL
  • Title: 6-iodo-3,4-dihydro-2h-benzo[b][1][2]oxazine - Guidechem Source: Guidechem URL:

  • Title: WO2013093849A1 - Dihydro-benzo-oxazine and dihydro-pyrido-oxazine derivatives Source: Google Patents URL
  • Title: WO2000040581A1 - 3,4-dihydro-2h-benzo[1][2]oxazine derivatives - Google Patents Source: Google Patents URL:

  • Title: SAFETY DATA SHEET - Tokyo Chemical Industry Source: Tokyo Chemical Industry URL
  • Title: US5420126A - 3,4-dihydro-2H-1,4-benzoxazine derivatives and pharmaceutical compositions containing the same - Google Patents Source: Google Patents URL
  • Title: Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening - MDPI Source: MDPI URL
  • Title: EU - Safety data sheet Source: Biosolve Chimie URL
  • Title: 安全データシート - FUJIFILM Wako Chemicals Source: FUJIFILM Wako Chemicals URL
  • Title: Synthesis of 4H-1,3-benzoxazines - Organic Chemistry Portal Source: Organic Chemistry Portal URL
  • Title: US20160106753A1 - Dihydro-Benzo-Oxazine and Dihydro-Pyrido-Oxazine Derivatives - Google Patents Source: Google Patents URL
  • Title: Iodination of carbohydrate-derived 1,2-oxazines to enantiopure 5-iodo-3,6-dihydro-2H-1,2-oxazines and subsequent palladium-catalyzed cross-coupling reactions - Beilstein Journals Source: Beilstein Journal of Organic Chemistry URL
  • Title: Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review Source: Scientific Research Publishing URL
  • Title: Synthesis of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors Source: Bioorganic & Medicinal Chemistry Letters URL:

  • Title: Application of 3, 4-dihydro-2H-benzo-[1][2] oxazine drugs or salt of oxazine in preparing drugs for inhibiting iron death - Patsnap Eureka Source: Patsnap URL:

  • Title: Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization Source: MDPI URL

Sources

Application

Application Note and Detailed Protocol: Buchwald-Hartwig Amination of 6-Iodo-3,4-dihydro-2H-benzo[b]oxazine

Application Note and Detailed Protocol: Buchwald-Hartwig Amination of 6-Iodo-3,4-dihydro-2H-benzo[b][1][2]oxazine For Researchers, Scientists, and Drug Development Professionals This comprehensive guide provides an in-de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note and Detailed Protocol: Buchwald-Hartwig Amination of 6-Iodo-3,4-dihydro-2H-benzo[b][1][2]oxazine

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide provides an in-depth technical overview and a detailed experimental protocol for the Buchwald-Hartwig amination of 6-Iodo-3,4-dihydro-2H-benzo[b][1][2]oxazine. This reaction is a cornerstone of modern synthetic organic chemistry, enabling the formation of a crucial C-N bond to generate a versatile scaffold for drug discovery and materials science. This document is designed to offer both a practical step-by-step procedure and a thorough understanding of the underlying chemical principles, empowering researchers to successfully implement and adapt this methodology.

Introduction: The Significance of Arylated Benzo[b][1][2]oxazines

The 3,4-dihydro-2H-benzo[b][1][2]oxazine core is a privileged scaffold found in numerous biologically active compounds. The introduction of an amino group at the 6-position via C-N cross-coupling reactions opens a gateway to a vast chemical space for the development of novel therapeutics. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands out as a powerful and versatile method for forging this C(sp²)-N bond, often under milder conditions and with greater functional group tolerance than traditional methods like the Ullmann condensation or nucleophilic aromatic substitution.[3][4] The ability to controllably couple a wide array of amines with the 6-iodo-benzo[b][1][2]oxazine substrate makes this reaction highly valuable in the synthesis of compound libraries for high-throughput screening and lead optimization in drug discovery programs.[5]

Mechanistic Insights: The Engine of C-N Bond Formation

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][3][4] Understanding this mechanism is paramount for rational troubleshooting and optimization of the reaction conditions. The generally accepted catalytic cycle is depicted below.

Buchwald-Hartwig Catalytic Cycle Pd(0)L Pd(0)L Oxidative_Addition_Complex Ar-Pd(II)(I)L Pd(0)L->Oxidative_Addition_Complex Ar-I (Oxidative Addition) Amine_Coordination [Ar-Pd(II)(I)L(R2NH)] Oxidative_Addition_Complex->Amine_Coordination + R2NH Amido_Complex Ar-Pd(II)(NR2)L Amine_Coordination->Amido_Complex + Base, - H-Base+ I- Amido_Complex->Pd(0)L Ar-NR2 (Reductive Elimination)

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

The cycle commences with the active Pd(0) catalyst undergoing oxidative addition into the aryl iodide bond of 6-Iodo-3,4-dihydro-2H-benzo[b][1][2]oxazine to form a Pd(II) complex.[6][7] The amine nucleophile then coordinates to the palladium center, followed by a base-mediated deprotonation to generate a palladium-amido complex.[4] The final and crucial step is reductive elimination from this complex, which forms the desired C-N bond of the product and regenerates the active Pd(0) catalyst, thus closing the catalytic loop.[1][3]

Key Reaction Parameters and Their Rationale

The success of the Buchwald-Hartwig amination is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent.

ParameterRecommended ChoiceRationale
Palladium Precatalyst Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate)Pd₂(dba)₃ is a stable source of Pd(0). Pd(OAc)₂ is also commonly used and is reduced in situ to the active Pd(0) species by the amine or phosphine ligand.[6]
Ligand Xantphos or a Biarylphosphine ligand (e.g., XPhos, RuPhos)The choice of ligand is critical for stabilizing the palladium catalyst, promoting the desired reactivity, and preventing side reactions. Bulky, electron-rich phosphine ligands are generally preferred as they facilitate both the oxidative addition and reductive elimination steps.[3][7] Xantphos is a bidentate ligand known for its effectiveness in coupling a wide range of amines.
Base Cs₂CO₃ (Cesium carbonate) or K₃PO₄ (Potassium phosphate)Strong bases like sodium tert-butoxide (NaOtBu) are often used, but can be incompatible with base-sensitive functional groups.[6][8] Milder bases like Cs₂CO₃ and K₃PO₄ offer broader functional group tolerance, which is advantageous when working with complex molecules.[9][10]
Solvent Toluene or 1,4-DioxaneThese are common solvents for Buchwald-Hartwig reactions due to their ability to dissolve the reactants and their relatively high boiling points, which allow for heating.[1][11] Toluene is often favored for reactions involving aryl iodides to minimize the inhibitory effects of iodide salts.
Temperature 80-110 °CThe reaction often requires heating to proceed at a reasonable rate. The optimal temperature will depend on the specific substrates and catalyst system used.[6]

Detailed Experimental Protocol

This protocol is a general guideline for the Buchwald-Hartwig amination of 6-Iodo-3,4-dihydro-2H-benzo[b][1][2]oxazine with a generic secondary amine. Researchers should consider small-scale trial reactions to optimize conditions for their specific amine.

Materials and Reagents
  • 6-Iodo-3,4-dihydro-2H-benzo[b][1][2]oxazine

  • Amine (e.g., morpholine, piperidine, or a more complex primary/secondary amine)

  • Pd₂(dba)₃ or Pd(OAc)₂

  • Xantphos (or other suitable phosphine ligand)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene or 1,4-dioxane

  • Anhydrous diethyl ether or ethyl acetate for workup

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Argon or Nitrogen gas (inert atmosphere)

Equipment
  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas line (Argon or Nitrogen) with a bubbler

  • Syringes and needles

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis A Oven-dry glassware B Add solids: aryl iodide, base, catalyst, ligand A->B C Seal flask and purge with inert gas B->C D Add anhydrous solvent and amine via syringe C->D E Heat reaction mixture with stirring D->E F Monitor reaction progress by TLC/LC-MS E->F G Cool to room temperature F->G Reaction Complete H Filter through Celite, wash with solvent G->H I Wash organic phase with water and brine H->I J Dry organic phase over MgSO4/Na2SO4 I->J K Concentrate under reduced pressure J->K L Purify by column chromatography K->L M Characterize product (NMR, MS, etc.) L->M

Figure 2: A step-by-step workflow for the Buchwald-Hartwig amination experiment.

Step-by-Step Procedure
  • Preparation:

    • To an oven-dried Schlenk flask containing a magnetic stir bar, add 6-Iodo-3,4-dihydro-2H-benzo[b][1][2]oxazine (1.0 mmol, 1.0 eq.), cesium carbonate (1.4 mmol, 1.4 eq.), Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd), and Xantphos (0.04 mmol, 4 mol%).

    • Seal the flask with a rubber septum.

    • Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[8]

  • Reaction:

    • Through the septum, add anhydrous toluene (5 mL) via syringe, followed by the amine (1.2 mmol, 1.2 eq.).

    • Place the flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup:

    • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the reaction mixture with diethyl ether or ethyl acetate (20 mL).

    • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad with additional diethyl ether or ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure aminated product.

Trustworthiness: Ensuring a Validated Protocol

To ensure the reliability and reproducibility of this protocol, several validation steps are crucial:

  • Reaction Monitoring: The progress of the reaction should be diligently monitored by an appropriate analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This allows for the determination of the reaction endpoint and can provide early indications of any issues, such as the formation of byproducts.[12]

  • Product Characterization: The identity and purity of the final product must be unambiguously confirmed through standard analytical techniques. This includes:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product.

    • Mass Spectrometry (MS): To verify the molecular weight of the product.

    • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

  • Troubleshooting: Be prepared to address common issues. If the reaction is sluggish or fails, consider screening different ligands, bases, or solvents.[13][14] The purity of the reagents, particularly the amine, is critical for success. In some cases, increasing the catalyst loading or reaction temperature may be necessary. For aryl iodides specifically, the formation of inactive palladium-iodide bridged dimers can inhibit the reaction; using a non-polar solvent like toluene can help mitigate this.[1]

Safety Precautions

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.[15][16] Avoid inhalation of dust and skin contact.[17][18]

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be irritants. Handle them under an inert atmosphere and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Bases: Cesium carbonate is a hygroscopic solid and an irritant. Stronger bases like sodium tert-butoxide are corrosive and moisture-sensitive. Handle all bases with appropriate care.

  • Solvents: Toluene and 1,4-dioxane are flammable and have associated health risks. Always work in a fume hood and avoid sources of ignition.

  • General Handling: Wear appropriate PPE, including a lab coat, safety glasses, and nitrile gloves, at all times.[15][17]

References

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved from [Link]

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (2024, November 24). Retrieved from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.). Retrieved from [Link]

  • Standard Operating Procedure. (2017, May 25). Retrieved from [Link]

  • Palladium - Morgan Stanley. (2025, May 30). Retrieved from [Link]

  • Palladium - ESPI Metals. (n.d.). Retrieved from [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved from [Link]

  • Exploring the Effect of Phosphine Ligand Architecture on a Buchwald–Hartwig Reaction: Ligand Synthesis and Screening of Reaction Conditions - ACS Publications. (2021, August 20). Retrieved from [Link]

  • Safety Data Sheet: Palladium - Carl ROTH. (n.d.). Retrieved from [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC. (2021, December 3). Retrieved from [Link]

  • An Improved Method for the Palladium-Catalyzed Amination of Aryl Iodides | The Journal of Organic Chemistry - ACS Publications. (2001, March 24). Retrieved from [Link]

  • Synthesis of 6-Anilino Derivatives of benzo[a]phenoxazin-5-one and related Aza Analogues via Palladium-catalyzed Buchwald- Hartwig Amination Reaction. (2017, April 15). Retrieved from [Link]

  • Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. (2022, May 22). Retrieved from [Link]

  • Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. (n.d.). Retrieved from [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018, September 6). Retrieved from [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. (n.d.). Retrieved from [Link]

  • Design, synthesis and biological evaluation of 2H-benzo[b][1][2] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics - PMC. (n.d.). Retrieved from [Link]

  • Synthesis of 6-Anilino Derivatives of benzo[a]phenoxazin-5-one and related Aza Analogues via Palladium-catalyzed Buchwald-Hartwig Amination Reaction - Semantic Scholar. (n.d.). Retrieved from [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). Retrieved from [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018, May 4). Retrieved from [Link]

  • Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation - MDPI. (2025, July 31). Retrieved from [Link]

Sources

Method

Application Note & Protocols: Strategic Synthesis of Bioactive Heterocyles from 6-Iodo-3,4-dihydro-2H-1,4-benzoxazine

Audience: Researchers, scientists, and drug development professionals. Abstract: The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically act...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its derivatives have shown a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][4][5] This guide provides a detailed technical overview of modern synthetic strategies for preparing diverse and complex bioactive heterocycles using 6-iodo-3,4-dihydro-2H-1,4-benzoxazine as a versatile starting material. We present field-proven protocols for key palladium-catalyzed cross-coupling reactions, explain the rationale behind experimental choices, and offer insights into reaction optimization.

The Strategic Importance of the 6-Iodo-1,4-Benzoxazine Core

The utility of 6-iodo-3,4-dihydro-2H-1,4-benzoxazine in drug discovery stems from the strategic placement of the iodo group on the benzoxazine core. The carbon-iodine (C-I) bond is the most reactive among aryl halides (C-I > C-Br > C-Cl) in palladium-catalyzed oxidative addition steps, making it an ideal handle for introducing molecular diversity under relatively mild conditions.[6] This allows for the late-stage functionalization of the benzoxazine scaffold, a crucial strategy in the rapid generation of compound libraries for lead optimization.

G cluster_0 6-Iodo-3,4-dihydro-2H-1,4-benzoxazine cluster_1 Key Synthetic Transformations mol Suzuki Suzuki-Miyaura (C-C Coupling) mol->Suzuki Sonogashira Sonogashira (C-C Coupling) mol->Sonogashira Buchwald Buchwald-Hartwig (C-N Coupling) mol->Buchwald Heck Heck (C-C Coupling) mol->Heck

Caption: Core structure and key cross-coupling strategies.

Palladium-Catalyzed Cross-Coupling: A Toolkit for Diversification

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds.[7] For the 6-iodo-1,4-benzoxazine substrate, these reactions provide reliable pathways to novel derivatives.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is one of the most robust methods for creating biaryl structures by coupling an aryl halide with an organoboron species.[7]

Principle & Rationale: The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation with a boronic acid (or ester) in the presence of a base, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of base is critical for activating the boronic acid for transmetalation. Aqueous inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly employed.[8]

Protocol 2.1: General Procedure for Suzuki-Miyaura Coupling

  • Reagent Preparation: In a microwave vial or Schlenk tube equipped with a magnetic stir bar, add 6-iodo-3,4-dihydro-2H-1,4-benzoxazine (1.0 equiv.), the desired arylboronic acid or boronic acid pinacol ester (1.2-1.5 equiv.), and a base such as K₃PO₄ (3.0 equiv.).[8]

  • Catalyst Addition: Add the palladium catalyst system. A common and effective system is Pd₂(dba)₃ (1.5 mol%) and a phosphine ligand like XPhos (3 mol%).[8]

  • Solvent & Degassing: Add a degassed solvent mixture, typically dioxane and water (e.g., 4:1 v/v).[8] Purge the vessel with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Reaction: Seal the vessel and heat the reaction mixture. For microwave-assisted synthesis, heating to 120 °C for 10-20 minutes is often sufficient.[8] For conventional heating, 80-100 °C for 2-12 hours is typical. Monitor reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired 6-aryl-3,4-dihydro-2H-1,4-benzoxazine derivative.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Boronic Acid PartnerCatalyst SystemBaseSolventTemp. & TimeYield (%)
4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O85 °C, 12 h85-95
Pyridine-3-boronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O100 °C, 6 h70-85
3,5-Dimethylphenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄Dioxane/H₂O120 °C, 15 min (µW)90-98
Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides, providing a direct route to substituted alkynes, which are valuable precursors for more complex heterocycles.[6][9]

Principle & Rationale: This reaction uniquely employs a dual-catalyst system: a palladium complex and a copper(I) salt (typically CuI).[6][10] The palladium catalyst follows a cycle similar to the Suzuki coupling. The copper co-catalyst reacts with the terminal alkyne in the presence of an amine base (e.g., triethylamine or diisopropylamine) to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex, which is the rate-determining step.[10] The amine base acts as both the base and, often, the solvent.[11]

Caption: Experimental workflow for Sonogashira coupling.

Protocol 2.2: General Procedure for Sonogashira Coupling

  • Reagent Preparation: To an oven-dried flask under an inert atmosphere, add 6-iodo-3,4-dihydro-2H-1,4-benzoxazine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper co-catalyst (CuI, 1.5 mol%).[11]

  • Solvent and Reagents: Add degassed triethylamine (or a mixture of THF/triethylamine). Add the terminal alkyne (1.1-1.2 equiv.) via syringe.

  • Reaction: Stir the mixture at room temperature. Gentle heating (40-50 °C) may be required for less reactive substrates. The reaction is typically complete within 2-24 hours.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with an organic solvent like ethyl acetate or CH₂Cl₂.

  • Purification: Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the crude product by column chromatography to yield the 6-alkynyl derivative.

Buchwald-Hartwig Amination: Direct C–N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, enabling the synthesis of N-aryl amines from aryl halides.[12][13] This reaction has broad utility in synthesizing compounds targeting a vast range of biological receptors.

Principle & Rationale: The mechanism is analogous to other cross-coupling reactions, involving oxidative addition, coordination of the amine, deprotonation by a strong, non-nucleophilic base, and reductive elimination.[13][14] The choice of ligand is paramount to the success of this reaction. Sterically hindered, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are essential to promote the reductive elimination step and prevent catalyst decomposition.[15][16] Strong bases like sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) are required to deprotonate the amine-palladium complex.[17]

Protocol 2.3: General Procedure for Buchwald-Hartwig Amination

  • Reagent Preparation: In a glovebox or under an inert atmosphere, charge a vial with the palladium precatalyst (e.g., a G3 or G4 palladacycle precatalyst, 1-2 mol%), the appropriate phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 equiv.).

  • Substrate Addition: Add 6-iodo-3,4-dihydro-2H-1,4-benzoxazine (1.0 equiv.) and the desired amine (1.1-1.3 equiv.).

  • Solvent: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

  • Reaction: Seal the vessel and heat to 80-110 °C with vigorous stirring until the starting material is consumed (typically 4-24 hours), as monitored by LC-MS.

  • Work-up: Cool the reaction mixture, dilute with a suitable organic solvent, and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate and purify the resulting residue by flash chromatography to obtain the 6-amino-3,4-dihydro-2H-1,4-benzoxazine product.

Table 2: Ligand and Base Selection for Buchwald-Hartwig Amination

Amine TypeRecommended LigandRecommended BaseTypical Solvent
Primary AnilinesXPhos, RuPhosK₃PO₄, Cs₂CO₃Toluene, Dioxane
Secondary AlkylaminesBrettPhos, RuPhosNaOtBu, LHMDSToluene
Primary AlkylaminesXPhosNaOtBuDioxane
Heterocyclic Amines (e.g., Morpholine)TrixiePhos, t-BuBrettPhosNaOtBuToluene

Data compiled from general principles outlined in references.[15][16]

Downstream Transformations: Building Bioactive Heterocycles

The products from these primary coupling reactions are versatile intermediates for constructing more complex, often fused, heterocyclic systems.

Example: Intramolecular Cyclization of an Alkynyl Intermediate

A 6-alkynyl-1,4-benzoxazine, synthesized via Sonogashira coupling, can be a precursor to a tricyclic system. For instance, if the nitrogen at the 4-position is functionalized with a group that can participate in a cyclization (e.g., an N-propargyl group), an intramolecular reaction can be induced to form a new fused ring, a common strategy in the synthesis of complex natural products and kinase inhibitors.[18]

Conclusion

6-Iodo-3,4-dihydro-2H-1,4-benzoxazine is a powerful and versatile building block for the synthesis of bioactive molecules. Mastery of modern palladium-catalyzed cross-coupling reactions—namely the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations—provides medicinal chemists with a reliable and efficient toolkit for diversifying this privileged scaffold. The protocols and insights provided herein serve as a practical guide for researchers aiming to accelerate the discovery and development of novel 1,4-benzoxazine-based therapeutic agents.

References

  • Synthesis of novel 1,4-benzoxazin-3-one derivatives as inhibitors against tyrosine kinases. (2009). Bioorganic & Medicinal Chemistry Letters.
  • Tang, Z., Tan, Y., Chen, H., & Wan, Y. (2023). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. Current Medicinal Chemistry, 30(4), 372-389.
  • Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Science, 2(1), 27-50. Available at: [Link]

  • A Review on Palladium Catalyzed Coupling Reactions. (n.d.). International Journal of Research in Engineering and Science (IJRES).
  • Benzoxazine: A Privileged Scaffold in Medicinal Chemistry | Request PDF. (n.d.). ResearchGate. Available at: [Link]

  • New Substituted 1,4-Benzoxazine Derivatives with Potential Intracellular Calcium Activity. (1995). Journal of Medicinal Chemistry. Available at: [Link]

  • Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent. (2020). Angewandte Chemie International Edition. Available at: [Link]

  • A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents. (2025). ChemMedChem.
  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. (2024). Journal of Pharmaceutical Negative Results.
  • Novel benzoxazines as inhibitors of angiogenesis. (2018). Oncology Letters. Available at: [Link]

  • Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors. (2025). Bioorganic & Medicinal Chemistry Letters.
  • Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. (2022). Journal of Chemistry.
  • Palladium-Catalyzed Cross-Coupling of Aryl or Vinyl Iodides with Ethyl Diazoacetate. (2007). Journal of the American Chemical Society. Available at: [Link]

  • Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. (2016). Molecules. Available at: [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Available at: [Link]

  • Synthesis of fused heterocycles derived from 2H-1,4-benzoxazin-3(4H)-ones. (2013). Heterocyclic Communications.
  • Sonogashira coupling. (n.d.). Wikipedia. Available at: [Link]

  • Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. (2016). MDPI. Available at: [Link]

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Common Organic Chemistry.
  • Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Synthesis of 3,4-dihydro-2H-1,4-benzoxazines and their Oxo Derivatives: A Review. (2014). Current Organic Synthesis.
  • The Buchwald-Hartwig Amination Reaction. (2012). YouTube. Available at: [Link]

  • Sonogashira–Hagihara reactions of halogenated glycals. (2012). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. Available at: [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). The Journal of Organic Chemistry. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling: Preparation of 2,4,6-Trivinylcyclotriboroxane-Pyridine Complex. (n.d.). Organic Syntheses Procedure. Available at: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). Purdue University e-Pubs.
  • Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. (2014). RSC Advances. Available at: [Link]

  • 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives –Chemistry and bioactivities. (2021). Arkivoc. Available at: [Link]

  • Iodination of carbohydrate-derived 1,2-oxazines to enantiopure 5-iodo-3,6-dihydro-2H-1,2-oxazines and subsequent palladium-catalyzed cross-coupling reactions. (2016). Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Deiodination in 6-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine Reactions

Welcome to the Advanced Applications Support Center. This guide is engineered for researchers and drug development professionals experiencing chemoselectivity issues—specifically protodehalogenation (deiodination)—when u...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. This guide is engineered for researchers and drug development professionals experiencing chemoselectivity issues—specifically protodehalogenation (deiodination)—when utilizing 6-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine in palladium-catalyzed cross-coupling workflows (e.g., Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira reactions).

Below, you will find a mechanistic root-cause analysis, targeted FAQs, quantitative parameter matrices, and a self-validating standard operating procedure (SOP) designed to suppress off-target reduction and maximize your cross-coupling yields.

Mechanistic Root Cause Analysis

Deiodination of 6-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine is not a random failure; it is a predictable, kinetically driven side reaction. The process derails after the initial oxidative addition of the iodoarene to the Pd(0) catalyst.

If the subsequent transmetalation step is slow—often due to steric hindrance, poor ligand choice, or catalyst poisoning by the substrate's own unprotected secondary amine—the resulting Ar-Pd(II)-I intermediate becomes long-lived. This extended lifespan allows the intermediate to abstract a hydride from1[1]. The resulting arylpalladium(II) hydride rapidly undergoes2[2].

G Pd Pd(0) Catalyst OxAdd Oxidative Addition (6-Iodo-benzoxazine) Pd->OxAdd ArPdI Ar-Pd(II)-I Intermediate OxAdd->ArPdI TransMet Transmetalation (Slow Step) ArPdI->TransMet Desired Pathway Hydride β-Hydride Elimination (from Base/Solvent) ArPdI->Hydride Undesired Side Reaction ArPdR Ar-Pd(II)-R TransMet->ArPdR RedElim1 Reductive Elimination ArPdR->RedElim1 RedElim1->Pd Product Desired Product RedElim1->Product ArPdH Ar-Pd(II)-H Hydride->ArPdH RedElim2 Reductive Elimination ArPdH->RedElim2 RedElim2->Pd Deiod Deiodinated Byproduct (Ar-H) RedElim2->Deiod

Divergent catalytic pathways showing desired cross-coupling versus undesired protodehalogenation.

Troubleshooting FAQs

Q1: I am observing >30% of the deiodinated starting material (3,4-dihydro-2H-benzo[b][1,4]oxazine). Is my base causing this? A1: Yes, your base is a primary suspect. Aliphatic amine bases (e.g., triethylamine, DIPEA) are notorious for undergoing 3[3] when coordinated to the Ar-Pd(II) intermediate. This transfers a hydride directly to the palladium center. Actionable Fix: Switch to anhydrous, non-nucleophilic inorganic bases. 1[1] are superior choices because they lack abstractable beta-hydrogens and effectively promote transmetalation.

Q2: How does the free secondary amine (NH) on the 3,4-dihydro-2H-benzo[b][1,4]oxazine ring influence the reaction? A2: The unprotected NH at the 4-position is highly problematic. The nitrogen lone pair can coordinate to the electrophilic Pd(II) center, effectively poisoning the catalyst or creating a sterically congested resting state that stalls transmetalation. When transmetalation stalls, the probability of the1[1]. Actionable Fix: Protect the secondary amine prior to cross-coupling. Installing an N-Boc (tert-butyloxycarbonyl) or N-Cbz (carboxybenzyl) group removes the nucleophilicity of the nitrogen and prevents catalyst sequestration.

Q3: I am already using an inorganic base, but deiodination persists. Could my solvent be the issue? A3: Absolutely. Protic solvents, particularly secondary alcohols like isopropanol, or even primary alcohols like ethanol, act as4[4] under palladium catalysis. Actionable Fix: Transition to strictly anhydrous, aprotic solvents such as 1,4-dioxane or toluene.

Q4: How can I optimize my ligand to outcompete the deiodination pathway? A4: The key is to accelerate the transmetalation step so that the desired catalytic cycle outpaces the side reaction. Standard ligands like PPh₃ often result in sluggish transmetalation for electron-rich iodoarenes. Actionable Fix: Employ bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos). These ligands3[3] that forces rapid transmetalation and subsequent reductive elimination, minimizing the lifespan of the vulnerable Ar-Pd(II)-I intermediate[5].

Quantitative Impact of Reaction Parameters

The following table summarizes the causal relationship between reaction conditions and the chemoselectivity of 6-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine couplings based on empirical optimizations.

Solvent SystemBase ChoiceLigandSubstrate StateExpected Cross-Coupling (%)Expected Deiodination (%)
Ethanol / H₂O (4:1)Et₃NPPh₃Free NH (Unprotected)< 20%> 60%
THF / H₂O (4:1)Na₂CO₃PPh₃Free NH (Unprotected)~ 40%~ 30%
Dioxane / H₂O (10:1)K₃PO₄SPhosFree NH (Unprotected)~ 75%~ 10%
Anhydrous Dioxane K₃PO₄ (Anhydrous) XPhos N-Boc Protected > 90% < 5%

Validated Standard Operating Procedure (SOP)

This self-validating Suzuki-Miyaura protocol is specifically engineered to suppress protodehalogenation for N-protected 6-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine.

Materials Required:

  • N-Boc-6-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine (1.0 equiv)

  • Aryl/Alkyl Boronic Acid (1.5 equiv)

  • Pd₂(dba)₃ (2.5 mol%, yielding 5 mol% Pd)

  • XPhos (10 mol%)

  • Anhydrous K₃PO₄ (3.0 equiv, finely milled)

  • Anhydrous 1,4-Dioxane (0.2 M relative to substrate)

Step-by-Step Methodology:

  • System Preparation & Degassing: Add the N-Boc-protected benzoxazine, boronic acid, and anhydrous K₃PO₄ to an oven-dried Schlenk tube equipped with a magnetic stir bar. Seal with a septum. Subject the flask to three cycles of high-vacuum evacuation and backfilling with ultra-pure Argon.

    • Self-Validation Check: Ensure the K₃PO₄ is free-flowing and not clumped; clumping indicates moisture ingress, which promotes protodeboronation of the coupling partner and leaves the iodoarene stranded.

  • Solvent Deoxygenation: In a separate flask, sparge anhydrous 1,4-dioxane with Argon for 30 minutes.

  • Catalyst Pre-Activation: In an Argon-filled glovebox or via rigorous air-free technique, combine Pd₂(dba)₃ and XPhos in a separate vial with 1 mL of the degassed dioxane. Stir at room temperature for 15 minutes.

    • Self-Validation Check: The solution must transition from a dark purple/black suspension to a deep reddish-brown homogeneous solution. This color shift confirms the successful generation of the active L₂Pd(0) species.

  • Reaction Assembly: Transfer the active catalyst solution to the Schlenk tube containing the solid reagents. Add the remaining degassed dioxane to reach a 0.2 M concentration.

  • Thermal Activation: Heat the reaction mixture to 80 °C under vigorous stirring (800 rpm) for 4–6 hours.

  • Monitoring & Workup: Monitor the reaction via LC-MS.

    • Self-Validation Check: The disappearance of the starting material mass peak and the strict absence of the m/z peak corresponding to the deiodinated N-Boc-benzoxazine validates that the transmetalation step successfully outpaced the hydride-abstraction side reaction.

  • Cool to room temperature, dilute with ethyl acetate, filter through a short pad of Celite to remove palladium black and salts, and concentrate under reduced pressure for subsequent column chromatography.

References

  • Source: Royal Society of Chemistry (rsc.org)
  • Source: National Institutes of Health (nih.gov)
  • Source: Benchchem (benchchem.com)
  • Source: ACS Publications (acs.org)
  • Source: Organic Chemistry Portal (organic-chemistry.org)

Sources

Optimization

Technical Support Hub: Overcoming Solubility Issues of 6-Iodo-Benzoxazine HCl

Welcome to the Advanced Applications Support Center. 6-Iodo-benzoxazine is a highly valuable pharmacophore and synthetic intermediate.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. 6-Iodo-benzoxazine is a highly valuable pharmacophore and synthetic intermediate. However, its hydrochloride (HCl) salt form frequently presents severe solubility bottlenecks in standard organic solvents (e.g., dichloromethane, ethyl acetate, hexanes). This limits downstream synthesis, column chromatography, and assay formulation.

As a Senior Application Scientist, I have designed this guide to provide field-proven, mechanistically grounded troubleshooting strategies to resolve these solubility barriers.

Part 1: Diagnostic Q&A – Causality & Mechanisms

Q1: Why does 6-iodo-benzoxazine HCl crash out of my organic reaction mixtures, even when I heat it? A1: The insolubility is driven by crystal lattice energy and dielectric mismatch. The protonated benzoxazine nitrogen and the chloride counterion form a highly rigid, ionic crystal lattice. Common organic solvents lack the dielectric constant required to overcome this lattice energy and solvate the ions. Furthermore, the heavy, highly polarizable iodine atom at the 6-position increases the lipophilicity of the core, creating a paradoxical molecule: the core wants to be in a lipophilic environment, but the ionic HCl salt demands a highly polar, protic environment. If excess chloride ions are present in your mixture, the "common-ion effect" will further suppress its solubility[1].

Q2: I need the compound dissolved in dichloromethane (DCM) for a downstream acylation. What is the most efficient approach? A2: The standard, most reliable method is to convert the HCl salt into its free base[2]. By neutralizing the hydrochloride salt with a mild aqueous base, you eliminate the ionic charge. The resulting 6-iodo-benzoxazine free base is highly lipophilic and will readily partition into halogenated organic solvents like DCM. This approach is preferred because the polarizability of DCM perfectly matches the heavy iodine atom, ensuring massive solubility enhancement.

Q3: My downstream biological assay requires a water-soluble salt form, but I need to formulate it from an organic stock solution. Can I change the salt? A3: Yes. If the HCl salt is too intractable for your organic stocks, perform a salt metathesis to a mesylate (methanesulfonate) or lactate salt. Replacing the small, hard chloride ion with a larger, asymmetric counterion disrupts the crystal lattice packing, significantly lowering the melting point and lattice energy. Studies have shown that lactate salts can be up to 200 times more soluble than their corresponding hydrochloride salts[3], and mesylate salts consistently outperform HCl salts in both organic and aqueous-organic mixtures due to the lack of the chloride common-ion effect[4].

Part 2: Self-Validating Methodologies

Every protocol below is designed as a self-validating system —meaning the physical observations during the experiment will definitively confirm whether the procedure was successful.

Protocol 1: Biphasic Free-Basing of 6-Iodo-Benzoxazine HCl

Causality: Using a mild base (NaHCO₃) prevents base-catalyzed degradation or ring-opening of the benzoxazine core, which can occur if strong bases like NaOH are used.

Step-by-Step Workflow:

  • Suspend 1.0 g of 6-iodo-benzoxazine HCl in 20 mL of Dichloromethane (DCM) in a separatory funnel. (Observation: The salt will remain as a cloudy, insoluble suspension).

  • Add 20 mL of saturated aqueous NaHCO₃ solution.

  • Stopper and shake vigorously, venting frequently to release CO₂ gas. The effervescence indicates the active neutralization of the HCl.

  • Allow the layers to separate.

  • Self-Validation Check: The complete disappearance of solid particulates in the biphasic mixture self-validates that 100% of the salt has been converted to the organically soluble free amine. The bottom organic layer should now be perfectly clear.

  • Collect the bottom DCM layer. Extract the aqueous layer once more with 10 mL DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the pure free base.

Protocol 2: Salt Metathesis to 6-Iodo-Benzoxazine Mesylate

Causality: Converting the free base to a mesylate salt yields a compound with a lower lattice energy, bridging the gap between organic solubility for stock preparation and aqueous solubility for biological assays.

Step-by-Step Workflow:

  • Dissolve the 6-iodo-benzoxazine free base (prepared from Protocol 1) in a minimum volume of Ethyl Acetate (EtOAc).

  • In a separate vial, prepare a 1.05 molar equivalent solution of Methanesulfonic acid (MsOH) in EtOAc.

  • Dropwise, add the MsOH solution to the stirring benzoxazine solution at 0°C.

  • Stir for 30 minutes until a precipitate forms.

  • Self-Validation Check: Filter the precipitate and wash with cold hexanes. Attempt to dissolve a 10 mg aliquot in a 9:1 DCM:Methanol mixture. The rapid dissolution of the solid confirms successful mesylate salt formation, as the original HCl salt would remain highly insoluble in this specific solvent system.

Part 3: Quantitative Data Summary

The following table summarizes the expected solubility profiles based on the physicochemical properties of benzoxazine salts, allowing for rapid solvent selection.

Compound FormSolvent SystemEst. Solubility (mg/mL)Mechanistic Rationale
HCl Salt Dichloromethane (DCM)< 0.1High lattice energy; low solvent dielectric constant cannot solvate the rigid ionic bonds.
HCl Salt Methanol (MeOH)~ 15.0Protic solvent capable of hydrogen bonding and overcoming the chloride common-ion effect.
Free Base Dichloromethane (DCM)> 100.0Neutral lipophilic molecule; high affinity for halogenated organics due to the polarizable iodine atom.
Mesylate Salt DCM:MeOH (9:1)~ 45.0Disrupted lattice packing from the larger, asymmetric mesylate counterion enhances solubility.

Part 4: Experimental Workflows & Logical Relationships

FreeBasing Start 6-Iodo-Benzoxazine HCl (Solid Suspension) Base Add Aqueous Base (e.g., NaHCO3) Start->Base Biphasic Biphasic Extraction (DCM / H2O) Base->Biphasic OrgPhase Organic Phase (Free Base in DCM) Biphasic->OrgPhase Bottom Layer AqPhase Aqueous Phase (NaCl + H2O) Biphasic->AqPhase Top Layer

Workflow for the biphasic free-basing of 6-iodo-benzoxazine HCl.

SaltSelection Problem Poor Organic Solubility of HCl Salt Decision Is Salt Form Strictly Required? Problem->Decision FreeBase Convert to Free Base (Max Organic Sol.) Decision->FreeBase No Metathesis Salt Metathesis (Mesylate/Lactate) Decision->Metathesis Yes

Decision matrix for overcoming hydrochloride salt solubility limitations.

References

  • Salt formation to improve drug solubility. USPTO / Advanced Drug Delivery Reviews. Available at: [Link]

  • Enhancement of solubility of drug salts by hydrophilic counterions: properties of organic salts of an antimalarial drug. PubMed. Available at: [Link]

  • Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. ResearchGate. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Catalytic Conversion of 6-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals experiencing stalled catalytic cycles, poor yields, or catalyst degra...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals experiencing stalled catalytic cycles, poor yields, or catalyst degradation when utilizing 6-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine as a building block in palladium-catalyzed cross-coupling reactions.

Rather than providing generic advice, this guide deconstructs the specific mechanistic traps associated with this molecule—namely, the "Iodide Effect" and secondary amine interference—and provides self-validating protocols to ensure high-conversion catalytic cycles.

Part 1: Troubleshooting & Mechanistic FAQs

Q1: Why does my cross-coupling reaction stall at 30-40% conversion despite using highly reactive 6-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine? A1: The "Iodide Effect" and Dormant Dimer Formation. While aryl iodides undergo rapid oxidative addition, the liberated iodide anion ( I− ) acts as a potent catalyst poison. In polar solvents (like DME or THF), the highly soluble iodide byproduct coordinates with the Pd(II) intermediate to form highly stable, off-cycle bridging Pd-I dimers (e.g., [Pd(Ar)(I)L]2​ ). This traps the catalyst in a dormant state, halting the catalytic cycle ()[1]. Causality-Driven Solution: Switch to a non-polar solvent like Toluene. Because sodium iodide (NaI) is insoluble in Toluene, it precipitates out of the reaction matrix immediately, driving the equilibrium forward and preventing dimer formation[1].

Q2: I am observing multiple side products and rapid catalyst blackening (Pd black). What is causing this? A2: Unprotected Secondary Amine Interference. 6-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine contains a free secondary amine (NH) at the 4-position[2]. If left unprotected, this nucleophilic nitrogen can competitively coordinate to the palladium center, displacing the phosphine ligand and leading to irreversible catalyst deactivation ()[3]. Furthermore, it can undergo unwanted inter/intramolecular N-arylation. Causality-Driven Solution: Mask the amine using an N-Boc or N-Ts protecting group prior to the primary catalytic cycle[4]. Alternatively, utilize highly sterically demanding, electron-rich ligands (e.g., RuPhos or BrettPhos) that resist displacement by secondary amines[3].

Part 2: Quantitative Data on Solvent-Dependent Conversion

The table below summarizes the inverse relationship between the solubility of the iodide byproduct and the overall conversion rate in Pd-catalyzed aminations of aryl iodides.

SolventRelative PolarityNaI SolubilityDominant Catalyst StateTypical Conversion (%)
Toluene LowInsolubleActive (Monomeric)> 95%
THF ModerateModerateEquilibrium50 - 60%
DME HighHighDormant (Bridging Dimer)< 30%

Data synthesized from Buchwald et al. demonstrating that solvent selection is the primary controlling factor for aryl iodide cross-coupling efficiency[1].

Part 3: Visualizing the Mechanistic Logic

The following diagrams map the mechanistic pathways and the troubleshooting logic required to achieve high conversion rates.

CatalyticCycle Pd0 Active Catalyst Pd(0)L OxAdd Oxidative Addition (Fast for Aryl Iodides) Pd0->OxAdd 6-Iodo-benzoxazine PdII Pd(II)(Ar)(I)L Complex OxAdd->PdII Dimer Dormant State Bridging Iodide Dimer [Pd(Ar)(I)L]2 PdII->Dimer High Iodide Solubility (e.g., in DME) Trans Amine Binding / Transmetalation PdII->Trans Base / Nucleophile Dimer->PdII Low Iodide Solubility (e.g., in Toluene) RedElim Reductive Elimination Trans->RedElim Product Coupled Product + Active Pd(0) RedElim->Product Product->Pd0

Fig 1. Pd-catalytic cycle showing the dormant iodide dimer trap and recovery pathway.

Workflow Start Start Optimization CheckNH Is position 4 (NH) protected? Start->CheckNH Protect Perform N-Boc Protection CheckNH->Protect No CheckSolvent Select Solvent CheckNH->CheckSolvent Yes Protect->CheckSolvent SolventBad Polar Solvents (THF, DME) CheckSolvent->SolventBad SolventGood Non-Polar Solvents (Toluene) CheckSolvent->SolventGood ResultBad Low Conversion (Iodide Inhibition) SolventBad->ResultBad ResultGood High Conversion (NaI Precipitates) SolventGood->ResultGood

Fig 2. Troubleshooting workflow for optimizing 6-Iodo-benzoxazine conversion rates.

Part 4: Validated Experimental Protocols

Protocol A: N-Boc Protection of 6-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine

To prevent secondary amine coordination to the palladium catalyst, the 4-position NH must be protected[4].

Step-by-Step Methodology:

  • Preparation: Dissolve 6-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M) under an inert argon atmosphere.

  • Reagent Addition: Cool the flask to 0 °C. Add Di-tert-butyl dicarbonate ( Boc2​O , 1.2 equiv) dropwise, followed by a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 equiv).

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours.

  • Self-Validation (TLC): Spot the reaction mixture on a silica TLC plate alongside the starting material. Stain the plate with Ninhydrin and heat.

    • Validation Check: The starting material will stain intensely purple/brown due to the free secondary amine. The successful N-Boc protected product will not stain with Ninhydrin, confirming complete masking of the nucleophilic nitrogen.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with DCM, dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Deactivation-Resistant Cross-Coupling (Avoiding Iodide Inhibition)

This protocol utilizes a solvent-switch strategy to force the precipitation of NaI, preventing the formation of dormant Pd-I dimers[1].

Step-by-Step Methodology:

  • Catalyst Activation: In a nitrogen-filled glovebox, charge an oven-dried reaction vial with Pd2​(dba)3​ (1.0 mol%), RuPhos ligand (2.0 mol%), and Sodium tert-butoxide ( NaOtBu , 1.4 equiv).

  • Substrate Addition: Add the N-Boc protected 6-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine (1.0 equiv) and the desired coupling partner (e.g., amine or boronic acid, 1.2 equiv).

  • Solvent Selection (Critical Step): Suspend the mixture in anhydrous Toluene (2 mL/mmol). Do not use DME or THF.

  • Reaction: Seal the vial with a Teflon-lined cap, remove from the glovebox, and heat to 80 °C for 12 hours.

  • Self-Validation (Visual Observation): Monitor the reaction vial after 30-60 minutes of heating.

    • Validation Check: You must observe the formation of a fine, opaque white precipitate. This is the insoluble NaI salt crashing out of the Toluene. If the solution remains completely clear, oxidative addition has stalled, or an incorrect (polar) solvent was used.

  • Workup: Cool to room temperature, dilute with ethyl acetate, filter through a pad of Celite to remove the Pd catalyst and NaI salts, and concentrate for column chromatography.

Part 5: References

  • Fors, B. P., Davis, N. R., & Buchwald, S. L. (2009). An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. Journal of the American Chemical Society, 131(16), 5766-5768.[Link]

  • Massachusetts Institute of Technology (DSpace). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions.[Link]

  • Google Patents (WO2022150574A1). Inhibitors of mycobacterium tuberculosis lipoamide dehydrogenase (N-protection methodologies).

Sources

Reference Data & Comparative Studies

Validation

Reactivity Face-Off: A Senior Application Scientist's Guide to 6-Iodo- vs. 6-Bromo-3,4-dihydro-2H-benzo[b]oxazine Hydrochloride

Reactivity Face-Off: A Senior Application Scientist's Guide to 6-Iodo- vs. 6-Bromo-3,4-dihydro-2H-benzo[b][1][2]oxazine Hydrochloride For researchers, scientists, and professionals in drug development, the strategic sele...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Reactivity Face-Off: A Senior Application Scientist's Guide to 6-Iodo- vs. 6-Bromo-3,4-dihydro-2H-benzo[b][1][2]oxazine Hydrochloride

For researchers, scientists, and professionals in drug development, the strategic selection of starting materials is a critical decision that profoundly influences the efficiency, cost-effectiveness, and ultimate success of a synthetic campaign. The 3,4-dihydro-2H-benzo[b][1][2]oxazine scaffold is a privileged structure in medicinal chemistry, and its functionalization, particularly at the 6-position, is a common strategy for modulating pharmacological activity.[3][4][5] This guide provides an in-depth, objective comparison of the reactivity of two key intermediates: 6-iodo-3,4-dihydro-2H-benzo[b][1][2]oxazine hydrochloride and its 6-bromo analog. The insights and data presented herein are designed to empower you to make informed decisions for your synthetic endeavors.

The Fundamental Difference: The Carbon-Halogen Bond

The disparate reactivity of these two analogs is fundamentally rooted in the properties of the carbon-halogen (C-X) bond. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond. This difference in bond dissociation energy (BDE) is the primary determinant of their reactivity in the rate-determining step of many catalytic reactions, particularly oxidative addition in palladium-catalyzed cross-couplings.[6]

Feature6-Iodo-benzoxazine6-Bromo-benzoxazine
General Reactivity in Cross-Coupling HigherLower
C-X Bond Dissociation Energy LowerHigher
Oxidative Addition to Pd(0) FasterSlower
Typical Reaction Conditions Milder (e.g., lower temperatures)More forcing (e.g., higher temperatures)
Catalyst Loading Often lower is sufficientMay require higher loading

Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The choice between the iodo- and bromo-benzoxazine analogs can significantly impact reaction outcomes.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a versatile and widely used method for creating biaryl structures.[7][8][9] The higher reactivity of the C-I bond in the 6-iodo-benzoxazine generally translates to faster reaction times, higher yields, and the ability to use milder reaction conditions compared to its bromo counterpart.[6]

Illustrative Experimental Data: Suzuki-Miyaura Coupling

EntryStarting MaterialArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
16-Iodo-benzoxazinePhenylboronic acidPd(PPh₃)₄ (2)K₃PO₄Dioxane/H₂O804~95
26-Bromo-benzoxazinePhenylboronic acidPd(PPh₃)₄ (4)K₃PO₄Dioxane/H₂O10012~85

Detailed Experimental Protocol: Representative Suzuki-Miyaura Coupling

  • To a flame-dried reaction vessel, add 6-bromo-3,4-dihydro-2H-benzo[b][1][2]oxazine (1.0 eq.), the desired arylboronic acid (1.5 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).

  • The vessel is evacuated and backfilled with argon three times.

  • Add degassed dioxane and water (4:1 mixture).

  • Add Pd(PPh₃)₄ (4 mol%).

  • Heat the reaction mixture to 100 °C and stir for 12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Logical Workflow for Suzuki-Miyaura Coupling

cluster_start Start cluster_reactivity Reactivity Assessment cluster_conditions Reaction Conditions cluster_outcome Outcome start Select Aryl Halide iodo 6-Iodo-benzoxazine (Higher Reactivity) start->iodo For faster reaction, higher yield bromo 6-Bromo-benzoxazine (Lower Reactivity) start->bromo For cost-effectiveness, wider availability mild Milder Conditions: Lower Temp (e.g., 80°C) Shorter Time iodo->mild forcing Forcing Conditions: Higher Temp (e.g., 100°C) Longer Time bromo->forcing product 6-Aryl-benzoxazine Product mild->product forcing->product

Caption: Catalyst and condition selection for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[1][12] Similar to the Suzuki coupling, the 6-iodo-benzoxazine is expected to be more reactive, allowing for the use of less forcing conditions and potentially a broader range of amine coupling partners.[13][14][15]

Illustrative Experimental Data: Buchwald-Hartwig Amination

EntryStarting MaterialAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
16-Iodo-benzoxazineMorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene906~92
26-Bromo-benzoxazineMorpholinePd₂(dba)₃ (4)XPhos (8)NaOtBuToluene11018~80

Detailed Experimental Protocol: Representative Buchwald-Hartwig Amination

  • In a glovebox, add Pd₂(dba)₃ (4 mol%), XPhos (8 mol%), and sodium tert-butoxide (1.4 eq.) to a reaction tube.

  • Add 6-bromo-3,4-dihydro-2H-benzo[b][1][2]oxazine (1.0 eq.).

  • Seal the tube, remove from the glovebox, and add degassed toluene followed by the amine (1.2 eq.).

  • Place the reaction mixture in a preheated oil bath at 110 °C for 18 hours.

  • Cool to room temperature, dilute with diethyl ether, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by flash chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the method of choice for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[16][17][18] The reactivity trend I > Br is particularly pronounced in this reaction.[17][19] The coupling of the 6-iodo-benzoxazine can often be achieved at room temperature, whereas the 6-bromo analog typically requires heating.[17] This difference in reactivity can be exploited for selective couplings in molecules containing both iodo and bromo substituents.

Illustrative Experimental Data: Sonogashira Coupling

EntryStarting MaterialAlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
16-Iodo-benzoxazinePhenylacetylenePd(PPh₃)₂Cl₂ (2)4Et₃NTHF253~90
26-Bromo-benzoxazinePhenylacetylenePd(PPh₃)₂Cl₂ (5)10Et₃NTHF6512~75

Catalytic Cycle of Sonogashira Coupling

cluster_copper Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Rate-Determining) Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(C≡CR)L2 Transmetalation Ar-Pd(II)(C≡CR)L2->Pd(0)L2 Reductive Elimination Ar-C≡C-R Ar-C≡C-R Ar-Pd(II)(C≡CR)L2->Ar-C≡C-R Product R-C≡C-H R-C≡C-H R-C≡C-Cu R-C≡C-Cu R-C≡C-H->R-C≡C-Cu + CuI, Base R-C≡C-Cu->Ar-Pd(II)(C≡CR)L2

Caption: Simplified catalytic cycle of the Sonogashira coupling.

Nucleophilic Aromatic Substitution (SNAr)

In contrast to palladium-catalyzed cross-coupling, the reactivity trend in nucleophilic aromatic substitution (SNAr) is not as straightforward and is highly dependent on the reaction conditions and the nature of the nucleophile. The reaction proceeds via an addition-elimination mechanism, forming a Meisenheimer complex.[2][5] The stability of this intermediate is crucial. While iodine is a better leaving group, the high electronegativity of bromine can better stabilize the negative charge in the Meisenheimer complex, potentially increasing the reaction rate. The presence of electron-withdrawing groups ortho or para to the halogen is typically required to facilitate SNAr, which is not the case for the unsubstituted benzoxazine ring. Therefore, SNAr reactions on these substrates generally require harsh conditions or specialized methods.

Conclusion and Recommendations

The choice between 6-iodo- and 6-bromo-3,4-dihydro-2H-benzo[b][1][2]oxazine hydrochloride is a classic trade-off between reactivity and cost/availability.

  • For rapid synthesis, high yields, and mild reaction conditions , especially in palladium-catalyzed cross-coupling reactions, the 6-iodo analog is the superior choice . Its enhanced reactivity can significantly streamline the synthetic process, particularly in late-stage functionalization where efficiency is paramount.

  • For large-scale synthesis where cost is a major driver , the 6-bromo analog presents a more economical option . While it may require more forcing conditions, its lower cost and wider availability can be advantageous. The development of highly active catalyst systems has also narrowed the reactivity gap, making the bromo analog a viable option for many transformations.

Ultimately, the optimal choice will depend on the specific goals of your project, including the desired scale, the complexity of the target molecule, and budgetary constraints. This guide provides the fundamental principles and representative data to aid in this critical decision-making process.

References

  • Buchwald, S. L., & Hartwig, J. F. (n.d.).
  • (n.d.). Sonogashira coupling. Wikipedia.
  • (2024, August 5). Sonogashira Coupling. Chemistry LibreTexts.
  • (n.d.). Modern Nucleophilic Aromatic Substitution.
  • (n.d.). Reactivity Face-Off: Iodo- vs. Bromo-Substituted Benzonitriles in Cross-Coupling Reactions. Benchchem.
  • Matsumoto, Y., Tsuzuki, R., Matsuhisa, A., Masuda, N., Yamagiwa, Y., Yanagisawa, I., Shibanuma, T., & Nohira, H. (1999). Novel Potassium Channel Activators. II. Synthesis and Pharmacological Evaluation of 3,4-dihydro-2H-1,4-benzoxazine Derivatives: Modification of the Aromatic Part. Chemical & Pharmaceutical Bulletin, 47(7), 971–979.
  • (2024, June 3). A facile and environmentally benign synthesis of 2H-benzo[b][1][2] oxazines of potential biological importance. Arkivoc.

  • (n.d.). Sonogashira coupling. Wikipedia.
  • (2007, June 15). 3,4-Dihydro-2H-benzo[1][2]oxazine derivatives as 5-HT6 receptor antagonists. PubMed.

  • (2022, January 29). Synthesis of novel N-(3,4-dihydro-2H-1,4-benzoxazin-6- yl)
  • (n.d.). Design, synthesis and biological evaluation of 2H-benzo[b][1][2] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics. PMC.

  • Li, X. (n.d.).
  • (n.d.). Sonogashira Coupling. Organic Chemistry Portal.
  • (2021, July 27).
  • (2021, December 17). Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PubMed.
  • (n.d.). Directed nucleophilic aromatic substitution reaction. The Royal Society of Chemistry.
  • (2015, September 1). Reactivity of the 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1 H) -ones in a palladium catalyzed Sonogashira cross-coupling reacti.
  • (n.d.).
  • (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • (2018, May 4).
  • (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-2,2-dimethylchroman-4-amine. Benchchem.
  • (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace.
  • (2022, January 18). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.
  • (n.d.). Application Notes and Protocols for the Suzuki Coupling Reaction of 6-Bromo-N,N-dimethylpyridazin-3-amine. Benchchem.
  • (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC.
  • (n.d.).
  • (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry.

Sources

Comparative

Comparative Guide: HPLC Method Validation for the Purity Analysis of 6-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine Hydrochloride

Executive Summary Accurate purity assessment of pharmaceutical intermediates is the bedrock of drug development. 6-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride is a critical, highly polar halogenated building b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Accurate purity assessment of pharmaceutical intermediates is the bedrock of drug development. 6-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride is a critical, highly polar halogenated building block. Due to its amine hydrochloride nature, it presents significant chromatographic challenges, primarily severe peak tailing and poor retention on standard silica-based columns. This guide objectively compares three analytical modalities—Standard Reversed-Phase (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and an Optimized Ion-Suppression RP-HPLC method—demonstrating why the optimized approach delivers superior performance. The winning method is fully validated according to the latest [1].

Molecular Profiling & Chromatographic Causality

To design a robust analytical method, we must first understand the physicochemical causality dictating the molecule's behavior. 6-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride dissociates in an aqueous solution to form a positively charged, protonated amine.

The Causality of Peak Tailing: When analyzed using standard RP-HPLC at a neutral pH, the residual silanol groups (Si-OH) on the silica support of the stationary phase ionize into negatively charged silanions (Si-O⁻, pKa ~4.5). These sites act as secondary cation exchangers, strongly binding the positively charged amine[2]. This dual-retention mechanism (hydrophobic partitioning + ionic interaction) causes severe peak tailing, unpredictable retention shifts, and co-elution of critical impurities.

To overcome this, chromatographers must alter the fundamental retention mechanism by either switching to HILIC or employing ion-suppression techniques[3].

MethodSelection Compound 6-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine HCl (Highly Polar Amine Salt) Challenge Secondary Silanol Interactions Peak Tailing & Poor Retention Compound->Challenge HILIC HILIC Mode (Zwitterionic Phase) Challenge->HILIC Strategy A StandardRP Standard RP-HPLC (Neutral pH, Uncapped) Challenge->StandardRP Strategy B OptimizedRP Optimized RP-HPLC (Low pH + End-capped C18) Challenge->OptimizedRP Strategy C Outcome1 Good Retention, Broad Peaks Long Equilibration HILIC->Outcome1 Outcome2 Severe Peak Tailing Co-elution of Impurities StandardRP->Outcome2 Outcome3 Sharp Peaks, High Resolution Robust Validation OptimizedRP->Outcome3

Chromatographic method selection workflow for amine hydrochloride derivatives.

Comparative Performance of Chromatographic Modalities

We evaluated three distinct methodologies to determine the optimal strategy for purity analysis.

  • Standard RP-HPLC (Neutral pH): Failed due to unacceptable peak asymmetry (Tailing Factor > 2.5) driven by silanophilic interactions[2].

  • HILIC (Zwitterionic Column): Provided adequate retention by partitioning the polar analyte into a water-enriched layer on the stationary phase. However, HILIC methods often require prolonged column equilibration times and exhibit lower peak capacities compared to RP-HPLC[3].

  • Optimized Ion-Suppression RP-HPLC (pH 2.0): By lowering the mobile phase pH well below the pKa of the silanol groups using Trifluoroacetic acid (TFA), silanol ionization is fully suppressed. Combined with a sterically protected, densely end-capped C18 column, this method eliminates secondary interactions, yielding sharp, symmetrical peaks and rapid equilibration[2].

Table 1: Quantitative Comparison of Chromatographic Approaches
ParameterStandard RP-HPLC (Neutral)HILIC (ZIC-HILIC)Optimized RP-HPLC (pH 2.0)
Retention Time (tR) 3.2 min (Poor retention)12.5 min6.8 min (Optimal)
Tailing Factor (Tf) 2.85 (Severe tailing)1.45 (Acceptable)1.08 (Excellent)
Theoretical Plates (N) 1,2004,50012,500
Equilibration Time 10 Column Volumes (CV)30 CV (Prolonged)10 CV (Rapid)
Suitability for Purity FailPass (Sub-optimal)Pass (Superior)

Self-Validating Experimental Protocol: Optimized RP-HPLC

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It embeds a System Suitability Test (SST) that acts as an internal logic gate; the system must pass these predefined criteria before any sample analysis can proceed, fulfilling[1].

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water. Causality: TFA lowers the pH to ~2.0, neutralizing residual silanols, while acting as a mild ion-pairing agent to enhance retention of the protonated amine.

  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile.

Step 2: Chromatographic Conditions

  • Column: Densely end-capped C18 (e.g., Waters XBridge Shield RP18), 150 mm × 4.6 mm, 3.5 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Controls mobile phase viscosity and mass transfer kinetics).

  • Detection: UV at 230 nm (Optimal chromophore absorption for benzoxazine rings).

  • Gradient Program: 0-2 min (5% B), 2-10 min (linear gradient to 60% B), 10-12 min (60% B), 12-12.1 min (return to 5% B), 12.1-17 min (re-equilibration).

Step 3: Standard & Sample Preparation

  • Accurately weigh 10.0 mg of 6-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride reference standard into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with Diluent (Water:Acetonitrile 80:20 v/v) to achieve a working concentration of 1.0 mg/mL.

Step 4: Embedded System Suitability Test (SST) Inject the working standard solution in five replicates. The run is only validated if:

  • %RSD of Peak Area: ≤ 2.0% (Ensures injection precision).

  • Tailing Factor (Tf): ≤ 1.5 (Confirms suppression of secondary interactions).

  • Theoretical Plates (N): ≥ 5,000 (Verifies column efficiency).

ICH Q2(R2) Method Validation Data

The optimized RP-HPLC method was rigorously validated according to the latest, ensuring the procedure is scientifically sound, reproducible, and defensible for regulatory submissions[1][4].

ValidationWorkflow Start ICH Q2(R2) Initiation SST System Suitability (SST) Start->SST Specificity Specificity & Selectivity SST->Specificity Quant Linearity, LOD & LOQ Specificity->Quant AccPrec Accuracy & Precision Quant->AccPrec Robustness Robustness (DoE) AccPrec->Robustness Validated Validated Method Robustness->Validated

ICH Q2(R2) lifecycle validation workflow for quantitative purity analysis.

Specificity & Forced Degradation

Specificity was proven by subjecting the compound to forced degradation (0.1N HCl, 0.1N NaOH, 3% H₂O₂, thermal at 60°C, and UV light)[1]. The method successfully separated the active pharmaceutical ingredient (API) peak from all generated degradation products, with a minimum peak resolution (Rs) > 2.0.

Linearity, Limit of Detection (LOD), and Limit of Quantitation (LOQ)

The method's range was validated from 25% to 150% of the nominal concentration (0.25 mg/mL to 1.50 mg/mL)[1].

Table 2: Linearity and Sensitivity Parameters

ParameterResultAcceptance Criteria (ICH Q2)
Correlation Coefficient (R²) 0.9998≥ 0.999
Y-Intercept Bias 1.2%≤ 5.0% of 100% response
LOD (S/N > 3) 0.05 µg/mLSignal-to-Noise ≥ 3:1
LOQ (S/N > 10) 0.15 µg/mLSignal-to-Noise ≥ 10:1
Accuracy and Precision

Accuracy was established via recovery studies of spiked samples at three concentration levels. Precision was evaluated through intra-day repeatability and inter-day intermediate precision[4].

Table 3: Accuracy (Recovery) and Precision Data

Spike LevelMean Recovery (%)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=12)
50% 99.8%0.85%1.12%
100% 100.2%0.62%0.95%
150% 99.5%0.74%1.05%
Robustness (Multivariate DoE)

Following modern risk-based approaches[5], a Design of Experiments (DoE) was utilized to deliberately vary flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.1). The critical quality attributes (Resolution and Tailing Factor) remained well within the SST acceptance criteria, proving the method's ruggedness for routine quality control environments.

Conclusion

While HILIC offers a viable orthogonal approach for polar analytes, the Optimized Ion-Suppression RP-HPLC method is definitively superior for the routine purity analysis of 6-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride. By understanding the causality of silanophilic interactions and neutralizing them via pH control and advanced column chemistry, we achieve a highly efficient, self-validating system. The comprehensive ICH Q2(R2) validation data confirms that this method is robust, highly accurate, and fit for the rigorous demands of pharmaceutical drug development.

References

  • [1] International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). ICH Harmonised Guideline. November 2023. URL:[Link]

  • [4] MasterControl. ICH Q2 (R2) Validation of Analytical Procedures. MasterControl Quality Guidelines. URL:[Link]

  • [5] European Pharmaceutical Review. Validation of analytical procedures – ICH Q2(R2). March 2024. URL:[Link]

  • [3] PubMed Central (NIH). Comparison of reversed-phase, hydrophilic interaction, and porous graphitic carbon chromatography columns for an untargeted toxicometabolomics study. Journal of Chromatography A. April 2024. URL:[Link]

  • [2] ACS Publications. Column Characterization and Selection Systems in Reversed-Phase High-Performance Liquid Chromatography. Chemical Reviews. January 2019. URL:[Link]

Sources

Validation

A Comparative Guide to the Stability of 6-Iodo-Benzoxazine: Hydrochloride Salt vs. Free Base

For researchers and formulation scientists in drug development, the selection of the optimal solid-state form of an active pharmaceutical ingredient (API) is a critical decision that profoundly impacts its stability, man...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and formulation scientists in drug development, the selection of the optimal solid-state form of an active pharmaceutical ingredient (API) is a critical decision that profoundly impacts its stability, manufacturability, and bioavailability. This guide provides an in-depth technical comparison of the stability profiles of 6-iodo-benzoxazine hydrochloride and its corresponding free base. By integrating fundamental chemical principles with illustrative experimental data, we aim to equip scientists with the necessary insights to make informed decisions for their research and development endeavors.

Theoretical Framework: Predicting Stability

The conversion of a free base to a salt form, such as a hydrochloride, is a widely employed strategy in pharmaceutical development to enhance the physicochemical properties of a molecule.[1][2] The rationale for the anticipated superior stability of 6-iodo-benzoxazine hydrochloride over its free base is rooted in several key chemical principles.

The benzoxazine moiety, a six-membered heterocyclic ring, is susceptible to ring-opening, particularly under acidic conditions or when heated.[3][4] This ring-opening is a potential degradation pathway. The nitrogen atom within the benzoxazine ring is basic and can be protonated. In the hydrochloride salt form, this nitrogen is protonated (R-NH2+-), which significantly reduces its nucleophilicity.[1] This protonation is expected to stabilize the benzoxazine ring against certain degradation mechanisms.

Furthermore, salt forms of APIs often exhibit a more ordered crystalline lattice structure compared to their free base counterparts.[1] A well-defined crystal lattice generally imparts greater physical stability and lower hygroscopicity.[1][5] Conversely, the free base, with its unprotonated nitrogen, may be more prone to chemical interactions and degradation. The presence of the electron-withdrawing iodine atom on the benzene ring can also influence the electron density and reactivity of the molecule, potentially impacting its degradation pathways.[6]

Experimental Design for Stability Comparison

To empirically validate the theoretical advantages of the hydrochloride salt, a comprehensive suite of stability studies was designed. The following sections detail the methodologies for these comparative experiments.

Solid-State Stability Assessment

The solid-state stability of a drug substance is paramount for its storage and formulation into solid dosage forms.

cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis start 6-Iodo-Benzoxazine Hydrochloride & Free Base long_term Long-Term Stability (25°C / 60% RH) start->long_term accelerated Accelerated Stability (40°C / 75% RH) start->accelerated thermal Thermal Analysis (DSC & TGA) start->thermal hygro Hygroscopicity (DVS) start->hygro photo Photostability (ICH Q1B) start->photo hplc HPLC-UV/MS (Purity & Degradants) long_term->hplc xrd PXRD (Polymorphism) long_term->xrd kf Karl Fischer (Water Content) long_term->kf accelerated->hplc accelerated->xrd accelerated->kf hygro->kf photo->hplc

Caption: Workflow for solid-state stability assessment.

Protocols:

  • Long-Term and Accelerated Stability Studies: Samples of both the hydrochloride salt and the free base were stored in controlled environment chambers at 25°C/60% RH and 40°C/75% RH, respectively. Aliquots were withdrawn at predefined time points (0, 1, 3, and 6 months) and analyzed for purity and degradation products by a stability-indicating HPLC method.[7]

  • Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) were performed to evaluate the thermal behavior and decomposition temperatures of both forms.[8]

  • Hygroscopicity: Dynamic Vapor Sorption (DVS) was used to assess the moisture uptake of each form at varying relative humidity levels.

  • Photostability: Samples were exposed to light according to ICH Q1B guidelines, and any degradation was quantified by HPLC.[9]

Solution-State Stability Assessment

The stability of an API in solution is crucial for the development of liquid formulations and for understanding its behavior in aqueous environments.

cluster_0 Sample Preparation cluster_1 Incubation Conditions cluster_2 Analysis start Stock Solutions of Hydrochloride & Free Base acid pH 2.0 Buffer (Simulated Gastric Fluid) start->acid neutral pH 7.4 Buffer (Simulated Intestinal Fluid) start->neutral base pH 9.0 Buffer start->base hplc HPLC-UV/MS (Purity & Degradants) acid->hplc neutral->hplc base->hplc

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationships of 6-Iodo-3,4-dihydro-2H-benzo[b]oxazine Derivatives

A Comparative Guide to the Structure-Activity Relationships of 6-Iodo-3,4-dihydro-2H-benzo[b][1][2]oxazine Derivatives For Researchers, Scientists, and Drug Development Professionals The 3,4-dihydro-2H-benzo[b][1][2]oxaz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Structure-Activity Relationships of 6-Iodo-3,4-dihydro-2H-benzo[b][1][2]oxazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 3,4-dihydro-2H-benzo[b][1][2]oxazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[3] Its derivatives have garnered significant attention for their diverse pharmacological properties, including anticancer, antimicrobial, and neuroprotective activities.[1][4] The introduction of a halogen atom, particularly at the 6-position of the benzoxazine ring, can significantly modulate the physicochemical properties and biological activity of these molecules. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-iodo-3,4-dihydro-2H-benzo[b][1][2]oxazine derivatives, drawing on available experimental data for the 6-iodo compounds and their halogenated analogs to elucidate key determinants of their therapeutic potential.

The Strategic Importance of the 6-Iodo-Substituent

The substitution pattern on the benzene ring of the benzoxazine scaffold is a critical determinant of biological activity. The 6-position is of particular interest as modifications at this site can influence ligand-receptor interactions and pharmacokinetic properties. The introduction of an iodine atom at this position offers several potential advantages:

  • Enhanced Lipophilicity: The bulky and lipophilic nature of iodine can improve membrane permeability and facilitate entry into target cells.

  • Halogen Bonding: Iodine's ability to form halogen bonds, a type of non-covalent interaction, can lead to stronger and more specific binding to biological targets.

  • Metabolic Stability: The carbon-iodine bond can alter the metabolic profile of the molecule, potentially increasing its half-life.

While comprehensive SAR studies focusing exclusively on a series of 6-iodo derivatives are limited, analysis of related halogenated and 6-substituted benzoxazines provides valuable insights into the likely impact of this substitution.

Comparative Analysis of Biological Activities

Anticancer Activity

Recent studies have highlighted the potential of substituted 3,4-dihydro-2H-1,4-benzoxazine derivatives as potent anticancer agents. A study on a series of these compounds revealed that substitution on the benzofused ring significantly improved antiproliferative activity against MCF-7 breast cancer and HCT-116 colon cancer cell lines compared to the unsubstituted parent compound.[1] Notably, derivatives with substituents at the 6- or 7-position of the benzoxazine ring, linked to a purine moiety, have shown promising results.[5]

In a comparative study, a 6-methyl substituted derivative (4b ) exhibited the highest potency, with IC50 values of 2.27 µM against MCF-7 and 4.44 µM against HCT-116 cells.[5] The corresponding 6-chloro (2b ) and 6-bromo (3b ) analogs also demonstrated significant activity, albeit slightly lower than the methyl-substituted compound.[5] This suggests that the nature of the substituent at the 6-position is crucial for cytotoxic efficacy. While direct data for a 6-iodo analog in this series is not available, the trend observed for other halogens suggests that a 6-iodo derivative could also possess potent anticancer activity, potentially enhanced by the unique properties of the iodine atom.

Table 1: Comparative Anticancer Activity of 6-Substituted 3,4-dihydro-2H-1,4-benzoxazine-purine Derivatives [5]

Compound6-SubstituentIC50 MCF-7 (µM)IC50 HCT-116 (µM)
1 H13.007.06
2b Cl3.267.63
3b Br5.52Not Reported
4b CH32.274.44

The mechanism of action for these compounds is believed to involve the disruption of cell membrane permeability, leading to both inflammatory and non-inflammatory cell death.[1] Some derivatives have also shown inhibitory activity against kinases such as HER2 and JNK1, suggesting a multi-targeted approach to their anticancer effects.[5]

Antimicrobial Activity

The benzoxazine scaffold is also a promising template for the development of novel antimicrobial agents. Studies on 6-bromo-3-aryl-3,4-dihydro-2H-benz[e]-1,3-oxazines have demonstrated their potential against both Gram-positive and Gram-negative bacteria.[2] The minimum inhibitory concentration (MIC) of these compounds was determined using the micro-broth dilution method.

Furthermore, a series of benzoxazine-6-sulfonamide derivatives have been synthesized and evaluated for their antimicrobial properties.[6] Several of these compounds exhibited low MIC values (31.25 and 62.5 µg/mL) against a range of Gram-positive and Gram-negative bacteria, as well as fungi. This indicates that the 6-position is a viable site for modification to enhance antimicrobial potency.

While specific data on the antimicrobial activity of 6-iodo-3,4-dihydro-2H-benzo[b][1][2]oxazine derivatives is scarce, the promising results observed with other 6-substituted analogs suggest that this class of compounds warrants further investigation in the search for new anti-infective agents.

Synthesis and Experimental Protocols

The synthesis of 3,4-dihydro-2H-benzo[b][1][2]oxazine derivatives typically involves the reaction of an appropriately substituted 2-aminophenol with a suitable electrophile.

General Synthesis of 3,4-dihydro-2H-benzo[b][1][2]oxazines

A common synthetic route involves the reaction of a 2-aminophenol with an α-haloketone or a related bifunctional molecule. For example, a small library of 2H-benzo[b][1][2]oxazine derivatives was synthesized by reacting 2-aminophenol with 2-bromo-4-chloroacetophenone in the presence of potassium carbonate and a phase-transfer catalyst.[7]

Experimental Protocol: Synthesis of 2H-benzo[b][1][2]oxazine derivatives [7]

  • To a solution of 2-aminophenol (0.001 mol) in dichloromethane (40 mL), add aqueous potassium carbonate (20% w/v) and tetrabutylammonium hydrogen sulfate (0.0005 mol).

  • Stir the mixture for 2 hours at room temperature.

  • Add a solution of 2-bromo-4-chloroacetophenone (0.01 mol) in 20 mL of dichloromethane dropwise over 15 minutes.

  • Reflux the resulting mixture for 4-6 hours until the reaction is complete (monitored by TLC).

  • After completion, cool the reaction mixture, wash with water, and dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure and purify the crude product by column chromatography.

To synthesize the target 6-iodo derivatives, the starting material would be 2-amino-4-iodophenol.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 2-aminophenol Substituted 2-Aminophenol Reaction Cyclization Reaction 2-aminophenol->Reaction alpha_haloketone α-Haloketone alpha_haloketone->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., DCM) Solvent->Reaction Catalyst Phase-Transfer Catalyst (optional) Catalyst->Reaction Product Substituted 3,4-dihydro-2H-benzo[b][1,4]oxazine Reaction->Product

Caption: General workflow for the synthesis of 3,4-dihydro-2H-benzo[b][1][2]oxazine derivatives.

Structure-Activity Relationship (SAR) Insights and Future Directions

SAR_Logic cluster_scaffold Core Scaffold cluster_substitutions Substitutions & Properties cluster_activity Biological Activity Benzoxazine 3,4-dihydro-2H-benzo[b][1,4]oxazine 6-Iodo 6-Iodo Substitution Benzoxazine->6-Iodo Other_Subs Other Substitutions (e.g., at N-4, C-2, C-3) Benzoxazine->Other_Subs Properties Physicochemical Properties (Lipophilicity, Halogen Bonding) 6-Iodo->Properties Anticancer Anticancer Activity Other_Subs->Anticancer Antimicrobial Antimicrobial Activity Other_Subs->Antimicrobial Properties->Anticancer Properties->Antimicrobial

Caption: Logical relationship between the core scaffold, substitutions, and biological activity.

Key SAR observations from related series suggest:

  • Substitution at the 6-position is beneficial for anticancer activity. The presence of a halogen or a small alkyl group at this position generally leads to higher potency than the unsubstituted analog.

  • The nature of the substituent at other positions (e.g., N-4, C-2, C-3) is also critical and can be tailored to optimize activity against specific targets.

  • For antimicrobial activity, sulfonamide moieties at the 6-position have proven effective.

Future research in this area should focus on:

  • Systematic synthesis of a library of 6-iodo-3,4-dihydro-2H-benzo[b][1][2]oxazine derivatives with diverse substitutions at other positions to establish a comprehensive SAR.

  • In-depth biological evaluation of these compounds against a broad panel of cancer cell lines and microbial strains.

  • Mechanistic studies to elucidate the specific molecular targets and pathways through which these compounds exert their biological effects.

  • Pharmacokinetic and toxicological profiling of the most promising lead compounds to assess their drug-like properties.

References

  • New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death. (2024). Bioorganic & Medicinal Chemistry. [Link]

  • Synthesis and biological activities of new 2-substituted 1,4-benzoxazine derivatives. (n.d.). PubMed. [Link]

  • Synthesis, biological evaluation and molecular docking studies of 1,3-benzoxazine derivatives as potential anticancer agents. (n.d.). ResearchGate. [Link]

  • Synthesis and Biological Activity of Some 3-Aryl-3,4-dihydro-2H-benz[e]- 1,3-oxazines/6-bromo-3-aryl-3,4-dihydro-2H-benz[e]-1,3-oxazines. (n.d.). Asian Journal of Chemistry. [Link]

  • A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents. (2025). ChemMedChem. [Link]

  • Synthesis of 6-cinnamoyl-2H-benzo[b][1][2]oxazin-3(4H)-ones and their effects on A549 lung cancer cell growth. (2014). European Journal of Medicinal Chemistry. [Link]

  • Design, synthesis and biological evaluation of 2H-benzo[b][1][2] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics. (2009). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity. (n.d.). International Journal of ChemTech Research. [Link]

  • Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. (2022). Bentham Science. [Link]

  • Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. (n.d.). Journal of Composites Science. [Link]

  • Studies on Benzoxazine Derivaties. (2024). International Journal for Research in Applied Science and Engineering Technology. [Link]

  • A facile and environmentally benign synthesis of 2H-benzo[b][1][2] oxazines of potential biological importance. (2024). Arkivoc. [Link]

  • Metal-free oxidative all-halogen–compatible halogenation of methylenecyclopropane for accessing benzoxazines. (n.d.). Chemical Communications. [Link]

  • Synthesis and antimicrobial activity of novel benzoxazine sulfonamide derivatives. (2015). Bioorganic & Medicinal Chemistry Letters. [Link]

  • 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives –Chemistry and bioactivities. (2021). Journal of the Serbian Chemical Society. [Link]

  • Bioorganic & Medicinal Chemistry. (2024). ScienceDirect. [Link]

  • ChemInform Abstract: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and Their Oxo Derivatives: A Review. (n.d.). ResearchGate. [Link]

  • 3,4-Dihydro-2H-benzo[1][2]oxazine derivatives as 5-HT6 receptor antagonists. (2007). PubMed. [Link]

  • Pharmacological Profile of Benzoxazines: A Short Review. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • Benzoxazine Monomers with Antibacterial Property and Polybenzoxazines for Preventing Adhesion to Bacteria. (n.d.). ACS Applied Polymer Materials. [Link]

  • 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. (2026). ResearchGate. [Link]

  • Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. (2023). MDPI. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 6-Iodo-3,4-dihydro-2h-benzo[b][1,4]oxazine hydrochloride

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling of novel halogenated building blocks. 6-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride is a special...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling of novel halogenated building blocks. 6-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride is a specialized derivative of the benzoxazine core, a structural motif frequently utilized in the synthesis of bioactive compounds, including zDHHC protein S-acylation inhibitors [1].

Handling this compound presents unique logistical and safety challenges. Because it is a hydrochloride salt of an iodinated aromatic amine, it acts as a severe mucosal irritant and a potential systemic toxin. This guide provides the definitive, step-by-step operational and personal protective equipment (PPE) protocols required for handling this compound safely, ensuring both scientific integrity and operator safety.

Physicochemical Hazard Profile: The Causality of Risk

To understand how to protect yourself, you must understand why the compound is hazardous. We do not prescribe PPE arbitrarily; every protective measure is a direct response to the molecule's physicochemical properties.

  • The Hydrochloride (HCl) Salt: The salt form increases solubility but renders the dry crystalline powder highly hygroscopic. Upon contact with the moisture in mucosal membranes (eyes, respiratory tract), it can cause acute localized acidity and severe irritation. This necessitates strict respiratory and ocular protection against aerosolized dust.

  • The Iodine Substituent: Heavy halogens significantly increase the lipophilicity (LogP) of the base molecule. While the dry powder struggles to penetrate intact skin, dissolving the compound in an organic carrier solvent like Dimethyl Sulfoxide (DMSO) creates a highly bioavailable solution. The solvent acts as a penetration enhancer, carrying the iodinated compound directly across the stratum corneum and into systemic circulation.

Table 1: Physicochemical Properties & Hazard Implications

PropertyEstimated Value / CharacteristicSafety Implication
Molecular Weight ~297.5 g/mol (HCl salt)Fine powder; highly susceptible to static aerosolization during weighing.
Physical State Solid (Crystalline Powder)Inhalation hazard (GHS07 Irritant). Localized exhaust is mandatory.
Solubility Soluble in DMSO, DMF, MeOHCarrier solvents act as penetration enhancers, bypassing standard nitrile gloves.
Chemical Class Halogenated Amine HClRequires strict segregation into halogenated waste streams to prevent toxic byproducts during disposal.

Tiered PPE Protocol: The Solvent Paradox

The PPE required depends entirely on the physical state of the compound during your workflow. The most common point of failure in laboratory safety is using the same gloves for weighing the powder as for handling the solvated compound.

A. Respiratory & Ocular Protection
  • Dry Powder: Weighing must be conducted inside a certified Class II Type A2 Biological Safety Cabinet (BSC) or a dedicated powder weighing enclosure. If weighing outside containment is unavoidable (highly discouraged), a half-face respirator with P100 (HEPA) particulate cartridges is mandatory [3].

  • Ocular: Non-vented chemical splash goggles are required at all times. Standard safety glasses are insufficient due to the risk of fine powder aerosolization.

B. Dermal Protection
  • Handling Dry Powder: Standard 4-mil to 5-mil disposable nitrile gloves provide adequate protection against the dry solid. Anti-static gloves are preferred to prevent powder from clinging to the fingertips.

  • Handling in Solution (DMSO/DMF): DMSO is a potent penetration enhancer. According to standard permeation data, DMSO breaks through standard disposable nitrile gloves in under 10 minutes [2]. When handling solutions of 6-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride, you must upgrade to Butyl rubber or Laminate (e.g., Silver Shield) gloves, which offer >480 minutes of breakthrough resistance against DMSO.

Logical Workflow & Decision Matrix

PPE_Workflow Start 6-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine HCl Handling Workflow State Determine Physical State Start->State Solid Dry Powder (Weighing) State->Solid Solution Solution (DMSO/DMF) State->Solution PPE_Solid PPE: N95/P100 Respirator Anti-static Nitrile Gloves Chemical Goggles Solid->PPE_Solid PPE_Sol PPE: Butyl/Laminate Gloves Face Shield + Goggles Fume Hood Sash Down Solution->PPE_Sol Spill Spill Response PPE_Solid->Spill If Spilled Disp Halogenated Waste Disposal PPE_Solid->Disp Normal Waste PPE_Sol->Spill If Spilled PPE_Sol->Disp Normal Waste Spill->Disp Cleanup Waste

Workflow for PPE selection and handling of 6-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine HCl.

Operational Workflow: Preparation of a 10 mM Stock Solution

This protocol is designed as a self-validating system; static control prevents aerosolization, and strategic PPE transitions minimize the risk of solvent-mediated exposure.

Step 1: Preparation and Static Control

  • Wipe down the balance inside the fume hood or powder enclosure with a static-dissipative wipe.

  • Don standard PPE: Lab coat, chemical splash goggles, and double nitrile gloves.

Step 2: Weighing the Solid

  • Tare a static-free anti-static weigh boat or a pre-weighed amber glass vial.

  • Using a micro-spatula, carefully transfer the required mass of the compound (e.g., 2.97 mg for 1 mL of a 10 mM solution).

  • Cap the source bottle immediately to prevent hygroscopic degradation of the bulk material.

Step 3: Solvent Addition and PPE Transition

  • Critical Step: Before handling the DMSO, remove your outer nitrile glove and don a Butyl rubber or Laminate glove over your inner nitrile glove.

  • Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO directly into the vial containing the powder.

  • Cap the vial tightly with a PTFE-lined cap. Vortex gently until complete dissolution is achieved.

Step 4: Decontamination

  • Wipe the exterior of the vial with a solvent-compatible wipe.

  • Dispose of the outer butyl/laminate gloves in the solid hazardous waste bin.

Spill Response & Waste Management Plan

Because this compound contains a heavy halogen (Iodine), it must never be mixed with standard organic waste.

  • Liquid Waste: All DMSO or DMF solutions containing this compound must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container. Incineration of halogenated compounds requires specialized high-temperature facilities (typically >1000°C) to prevent the release of toxic dioxins and furans [3].

  • Solid Waste: Contaminated weigh boats, pipette tips, and gloves must be placed in a solid hazardous waste bin lined with a primary poly bag, clearly marked for halogenated solid waste.

  • Spill Response (Powder): Do not sweep. Sweeping aerosolizes the HCl salt. Cover the spill with damp paper towels (moistened with water) to suppress dust, then carefully scoop into a hazardous waste container.

  • Spill Response (Solution): Absorb with an inert spill pad while wearing Butyl gloves and a face shield. Wash the area with soap and water after the solvent has been absorbed.

References

  • Development of a novel high-throughput screen for the identification of new inhibitors of protein S-acylation - PMC. National Institutes of Health (NIH).[Link]

  • CHEMICAL PERMEATION GUIDE - SHOWA Gloves. Showa Group.[Link]

  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf. National Institutes of Health (NIH).[Link]

© Copyright 2026 BenchChem. All Rights Reserved.